Product packaging for 5,6-Diphenyl-1,2,4-triazin-3-amine(Cat. No.:CAS No. 4511-99-3)

5,6-Diphenyl-1,2,4-triazin-3-amine

Cat. No.: B183220
CAS No.: 4511-99-3
M. Wt: 248.28 g/mol
InChI Key: NZRHOWNFGASHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Diphenyl-1,2,4-triazin-3-amine (CAS Number: 4511-99-3 ) is a chemical compound with the molecular formula C15H12N4 and a molecular weight of 248.29 . It serves as a versatile synthetic intermediate and key pharmacophore in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents . Derivatives based on the 5,6-diphenyl-1,2,4-triazine scaffold are extensively explored in neuroscience. This core structure is utilized in the design of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . Researchers have developed hybrids that demonstrate inhibitory capabilities against multiple pathological targets simultaneously, including cholinesterases (ChE), kinase Dyrk1A, and beta-secretase (BACE-1), which are associated with amyloid-beta aggregation and tau protein pathology . Furthermore, structural analogues of this compound have shown significant antidepressant-like effects in preclinical models. These effects are linked to potent monoamine oxidase A (MAO-A) inhibition , with some derivatives exhibiting IC50 values in the sub-micromolar range (e.g., 0.12 µM) . The 1,2,4-triazine ring system is a privileged structure in drug discovery, known for its diverse biological activities, which also include anticancer, anticonvulsant, and anti-inflammatory properties . This product is intended for research purposes as a chemical building block and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4 B183220 5,6-Diphenyl-1,2,4-triazin-3-amine CAS No. 4511-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diphenyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHOWNFGASHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196390
Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4511-99-3
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4511-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4511-99-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine, 3-amino-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,6-Diphenyl-1,2,4-triazin-3-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide details the experimental protocol for the most efficient synthesis route, presents key quantitative data in a structured format, and includes a visualization of the synthesis pathway.

Core Synthesis Pathway: Cyclocondensation of Benzil and Aminoguanidine Bicarbonate

The most efficient and widely adopted method for the synthesis of this compound is the cyclocondensation reaction between benzil and aminoguanidine bicarbonate. This one-pot reaction offers a high yield of the desired product under relatively straightforward conditions. The reaction proceeds by the initial condensation of the aminoguanidine with one of the carbonyl groups of benzil, followed by an intramolecular cyclization to form the 1,2,4-triazine ring.

Experimental Protocol

The following protocol is an optimized procedure for the synthesis of this compound:

Materials:

  • Benzil (0.1 mol, 21.02 g)

  • Aminoguanidine bicarbonate (0.1 mol, 13.61 g)

  • n-Butanol (50 mL)

  • Diethyl ether (Et2O)

  • Hexane

Procedure:

  • To a solution of benzil (0.1 mol) in 50 mL of n-butanol, add aminoguanidine bicarbonate (0.1 mol) with intensive stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reflux period, cool the mixture to room temperature.

  • For complete crystallization, store the mixture at 5°C for 24 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a 1:1 mixture of diethyl ether and hexane.

  • Dry the final product.

This optimized protocol has been reported to achieve a product yield of up to 97%.

Alternative Synthesis Pathway

An alternative, though more laborious, synthesis route for this compound has been described. This multi-step process begins with the condensation of dibenzoyl with semicarbazide to yield 3-hydroxy-5,6-diphenyl-1,2,4-triazine. This intermediate is then treated with phosphorus oxychloride (POCl₃) to produce 3-chloro-5,6-diphenyl-1,2,4-triazine. The final step involves the amination of the 3-chloro derivative with a solution of ammonia under pressure and at a high temperature (140°C) to yield the desired product. This method is generally considered less efficient and involves more severe reaction conditions compared to the direct cyclocondensation.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₅H₁₂N₄[1]
Molecular Weight 248.28 g/mol [1]
Yield Up to 97%
Melting Point 210-212 °C (for 3-Amino-5,6-dimethyl-1,2,4-triazine)[2]
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Structure confirmed by mass spectrometry.

Note: The melting point provided is for a structurally similar compound and is included for reference. Specific spectral data for this compound was not available in the consulted resources.

Synthesis Pathway Visualization

The following diagram illustrates the primary synthesis pathway of this compound from benzil and aminoguanidine bicarbonate.

Synthesis_Pathway Benzil Benzil Intermediate Intermediate Benzil->Intermediate n-Butanol, Reflux Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Cyclocondensation of Benzil and Aminoguanidine Bicarbonate.

References

Cyclocondensation of benzil with aminoguanidine to yield 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the cyclocondensation of benzil with aminoguanidine to produce 5,6-Diphenyl-1,2,4-triazin-3-amine. This key synthetic intermediate is a building block for a class of heterocyclic compounds with significant pharmacological interest. This guide covers the optimized synthesis, physicochemical properties, and potential applications in drug discovery, complete with detailed experimental protocols and visual representations of the reaction mechanism and relevant biological pathways.

Introduction

The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities.[1][2] Derivatives of 5,6-diaryl-1,2,4-triazines have shown a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] The title compound, this compound (also known as 3-amino-5,6-diphenyl-1,2,4-triazine), is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as antimalarial and antineoplastic agents.[4] Its synthesis via the cyclocondensation of benzil and aminoguanidine is a common yet crucial reaction for accessing this important chemical motif.

Synthesis and Mechanism

The most efficient synthesis of this compound involves the direct condensation of benzil with an aminoguanidine salt, such as aminoguanidine bicarbonate. The choice of solvent has been shown to be critical to the reaction's success, with higher-boiling point solvents like n-butanol providing significantly higher yields compared to ethanol or benzene.

Fig. 1: Reaction scheme for the synthesis of this compound.

The reaction proceeds through a nucleophilic attack of the terminal nitrogen of aminoguanidine on one of the carbonyl carbons of benzil, followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-triazine ring.

reaction_mechanism Proposed Reaction Mechanism reactants Benzil + Aminoguanidine intermediate1 Initial Adduct (Nucleophilic attack of NH2 on C=O) reactants->intermediate1 Step 1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Step 2: Intramolecular Cyclization product This compound intermediate2->product Step 3: Dehydration

Fig. 2: Simplified reaction mechanism workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

SolventReaction TimeTemperatureYieldReference
n-ButanolReflux~118 °C97%[4]
EthanolReflux~78 °C30-60%[4]
BenzeneReflux~80 °C30-60%[4]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number4511-99-3[5]
Molecular FormulaC₁₅H₁₂N₄[5]
Molecular Weight248.28 g/mol [5]
Melting Point174.5-175.5 °C[5]
¹H NMR Predicted shifts based on analogs: Aromatic protons (multiplet, ~7.0-8.0 ppm), Amine protons (broad singlet)-
¹³C NMR Predicted shifts based on analogs: Aromatic carbons (~125-140 ppm), Triazine carbons (~150-160 ppm)-

Detailed Experimental Protocol

This protocol describes the high-yield synthesis of this compound.

Materials:

  • Benzil

  • Aminoguanidine bicarbonate

  • n-Butanol

  • Diethyl ether

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent).

  • Solvent Addition: Add a sufficient volume of n-butanol to the flask to ensure effective stirring and dissolution of the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion and Cooldown: After the reaction is complete (typically after several hours of reflux), remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a 1:1 mixture of diethyl ether and hexane to remove any unreacted starting materials and impurities.[4]

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Applications in Drug Development and Relevant Signaling Pathways

The 5,6-diphenyl-1,2,4-triazine scaffold is a versatile starting point for the development of various therapeutic agents.[1] Derivatives have been investigated for their potential to inhibit key signaling pathways implicated in diseases such as cancer.

One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can block downstream signaling that promotes endothelial cell proliferation and survival, thereby impeding tumor progression.

signaling_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Promotes Triazine 5,6-Diphenyl-1,2,4-triazine Derivative Triazine->VEGFR2 Inhibits

Fig. 3: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazine derivatives.

Additionally, some 1,2,4-triazine derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7] The structural flexibility of the this compound allows for modifications at the 3-amino position, enabling the generation of libraries of compounds for screening against various biological targets.

Conclusion

The cyclocondensation of benzil and aminoguanidine provides an efficient and scalable route to this compound. This versatile intermediate serves as a crucial foundation for the synthesis of a wide range of pharmacologically active molecules. The high-yield protocol detailed in this guide, coupled with an understanding of the potential biological targets, offers a solid basis for researchers and drug development professionals to explore the therapeutic potential of this important class of heterocyclic compounds. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and identify lead candidates for various disease indications.

References

Spectroscopic and Physicochemical Profile of 5,6-Diphenyl-1,2,4-triazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Diphenyl-1,2,4-triazin-3-amine (CAS Number: 4511-99-3), a key intermediate in the synthesis of various biologically active compounds. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. This information is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Phenyl-H7.30 - 7.50m10H, Protons of the two phenyl rings
NH₂6.50 - 7.50br s2H, Amino protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
C=N (Triazine Ring)~155-165Carbon atoms in the triazine ring
C-NH₂ (Triazine Ring)~150-160Carbon atom attached to the amino group
C-Ph (Triazine Ring)~145-155Carbon atoms of the triazine ring attached to the phenyl groups
Phenyl C~125-135Carbon atoms of the phenyl rings

Note: The exact chemical shifts for the amino protons can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data

Technique: KBr Pellet

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H stretching vibrations of the primary amine
3100 - 3000MediumC-H aromatic stretching
~1640StrongN-H bending (scissoring) of the primary amine
~1600, ~1480, ~1440Medium to StrongC=C and C=N stretching vibrations of the aromatic and triazine rings
~1270MediumC-N stretching vibration
770 - 750 and 700 - 680StrongC-H out-of-plane bending for monosubstituted benzene rings
Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

m/zRelative IntensityAssignment
248High[M]⁺, Molecular ion
178High[M - N₂H₂CN]⁺ or [C₁₄H₁₀]⁺, Loss of the aminotriazine moiety fragment
103Medium[C₇H₅N]⁺ or [C₈H₇]⁺, Fragment from the phenyl or triazine ring
77Medium[C₆H₅]⁺, Phenyl cation

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30-45°

    • Spectral width: 0 to 200 ppm

    • Proton decoupling is applied to obtain singlets for all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded using the KBr pellet technique.[1]

  • Sample Preparation: Approximately 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250-280 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Benzil Benzil Synthesis Cyclocondensation Benzil->Synthesis Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Synthesis Purification Recrystallization Synthesis->Purification Product 5,6-Diphenyl-1,2,4- triazin-3-amine Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR FT-IR Spectroscopy (KBr Pellet) Product->IR MS GC-Mass Spectrometry Product->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In-Depth Technical Guide to the X-ray Crystal Structure of 5,6-Diphenyl-1,2,4-triazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the X-ray crystal structure of 5,6-diphenyl-1,2,4-triazin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Notably, their structural similarity to sildenafil has positioned them as promising candidates for the development of novel phosphodiesterase type 5 (PDE5) inhibitors. This document outlines the crystallographic parameters of key derivatives, details the experimental protocols for their synthesis and structural determination, and explores the relevant biological signaling pathways.

Core Crystallographic Data of Selected Derivatives

The following table summarizes the key crystallographic data for representative this compound derivatives, facilitating a comparative analysis of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)anilineC₂₁H₁₆N₄MonoclinicP2₁/c11.8797(3)6.0788(1)23.8710(5)90101.489(1)901689.29(6)4[1][2]
5,6-Diphenyl-1,2,4-triazin-3(2H)-oneC₁₅H₁₁N₃O----------[3][4]

Further crystallographic data for a wider range of derivatives is actively being compiled for future revisions of this guide.

Key Structural Insights

The crystal structure of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline reveals a nearly planar 1,2,4-triazine ring. The pendant phenyl rings at positions 5 and 6 are twisted with respect to the triazine core, with dihedral angles of 58.60(4)° and 36.35(3)°.[1][2] An intramolecular N—H···N hydrogen bond is observed between the amino group and a nitrogen atom of the triazine ring, which contributes to the overall conformation of the molecule.[1][2] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds and π–π stacking interactions.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to the 5,6-diphenyl-1,2,4-triazine core involves the condensation of benzil with aminoguanidine.[3] For substituted derivatives, such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, a Suzuki cross-coupling reaction is employed.[1][2]

General Procedure for Suzuki Cross-Coupling:

  • A mixture of 3-halo-5,6-diphenyl-1,2,4-triazine (1 equivalent), the corresponding boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., dioxane/water).

  • The reaction mixture is heated under an inert atmosphere for several hours.

  • Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.[2]

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[1][2]

  • The collected data is processed, including integration of the reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Biological Relevance

The interest in this compound derivatives is largely driven by their potential to act as inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

dot

PDE5_Signaling_Pathway cluster_stimulation Stimulation cluster_cell Endothelial & Smooth Muscle Cells Neuronal Signal Neuronal Signal NOS Nitric Oxide Synthase (NOS) Neuronal Signal->NOS activates NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP PDE5->5GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Triazine Derivatives 5,6-Diphenyl-1,2,4- triazin-3-amine Derivatives Triazine Derivatives->PDE5 inhibit XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis A Starting Materials B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Purification (Chromatography/Recrystallization) B->C D Slow Evaporation C->D E Single Crystal Formation D->E F Crystal Mounting E->F G Data Collection F->G H Data Processing G->H I Structure Solution (Direct Methods) H->I J Structure Refinement I->J K Structural Analysis & Validation J->K L Crystallographic Database Deposition (CIF) K->L

References

Physical and chemical properties of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6-Diphenyl-1,2,4-triazin-3-amine, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental characteristics, synthesis, and potential biological significance, presenting data in a structured and accessible format.

Core Physical and Chemical Properties

This compound, with the CAS number 4511-99-3, is a heterocyclic compound featuring a triazine ring substituted with two phenyl groups and an amine group.[1][2] Its structural characteristics impart specific physical and chemical properties that are crucial for its application in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₄[1][2]
Molecular Weight 248.29 g/mol [2]
Melting Point 174.5-175.5 °C
Boiling Point Not available
Appearance White to off-white crystalline powder[3]
Solubility While specific quantitative data is limited, based on its aromatic structure, it is expected to be sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, δ) ¹³C NMR (DMSO-d₆, δ)
7.23 (br s, 2H, NH₂)127.7
7.31-7.37 (m, 7H, Arom)127.9
7.39-7.44 (m, 3H, Arom)128.9
129.2
129.8
136.2
136.5
148.6
156.1
161.7
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

m/z Relative Intensity (%) Fragment
24826[M]⁺
178100
1655
1526
10310
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C=N stretch (triazine ring)1630-1680
C=C stretch (aromatic rings)1450-1600
C-N stretch1250-1350

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of benzil with aminoguanidine bicarbonate.[9]

G Benzil Benzil Intermediate Reaction Intermediate Benzil->Intermediate Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Intermediate Product This compound Intermediate->Product Cyclization (-2H₂O, -CO₂, -NH₃) Solvent n-Butanol (Reflux) Solvent->Intermediate

Synthetic Workflow for this compound
Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of benzil (0.1 mol) in n-butanol (50 mL), add aminoguanidine bicarbonate (0.1 mol) with intensive stirring.

  • Reflux: Heat the reaction mixture at reflux for 6 hours.

  • Crystallization: Cool the mixture to room temperature and then maintain it at 5 °C for 24 hours to allow for complete crystallization.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the precipitate with a 1:1 mixture of diethyl ether and hexane (100 mL).

  • Drying: Dry the purified product in a vacuum oven.

Biological Significance and Potential Applications

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Notably, they have been investigated as potent inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.[2]

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A is responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine in the brain.[10][11][12][13] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and other neurological disorders.[14][15][16][17]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Monoamine Monoamine Neurotransmitters (e.g., Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Release Release Vesicle->Release SynapticCleft Synaptic Cleft Release->SynapticCleft Exocytosis Reuptake Reuptake Transporter SynapticCleft->Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding MAOA Monoamine Oxidase A (MAO-A) Reuptake->MAOA Degradation Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor This compound Derivative Inhibitor->MAOA Inhibition

Mechanism of MAO-A Inhibition

Experimental Methodologies

The following are generalized protocols for the determination of the key physical and chemical properties.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information on the molecular weight and fragmentation pattern of the molecule.

FTIR Spectroscopy

A small amount of the solid sample is placed on the ATR crystal of the FTIR spectrometer. The infrared spectrum is recorded, showing the absorption bands corresponding to the different vibrational frequencies of the functional groups present in the molecule.

Solubility Determination

A standardized amount of the solid is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method.

References

The Biological Mechanisms of 5,6-Diphenyl-1,2,4-triazin-3-amine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Biological Actions of a Promising Heterocyclic Scaffold

The 5,6-diphenyl-1,2,4-triazin-3-amine core structure and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. Exhibiting a broad spectrum of biological activities, these molecules have garnered attention for their potential therapeutic applications in inflammatory diseases, neurological disorders, and oncology. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and its closely related analogues in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity: Dual Inhibition of COX-2 and 5-LOX

A primary and well-documented mechanism of action for derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By simultaneously targeting both pathways, these compounds can offer a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX-2 and 5-LOX Inhibition

The inhibitory potential of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives against COX-2 and 5-LOX has been quantified, demonstrating potent activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative compound from this class.

Compound DerivativeTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)
6k COX-20.33 ± 0.02Celecoxib1.81 ± 0.13
6k 5-LOX4.90 ± 0.22Zileuton15.04 ± 0.18

Data sourced from a study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors.[1]

Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assay

The following protocol outlines the general methodology used to determine the COX-1/COX-2 and 5-LOX inhibitory activity of 5,6-diphenyl-1,2,4-triazine derivatives.

Objective: To determine the IC50 values of test compounds against ovine COX-1, human recombinant COX-2, and potato 5-LOX.

Materials:

  • Test compounds (5,6-diphenyl-1,2,4-triazine derivatives)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Potato 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Linoleic acid (substrate for 5-LOX)

  • Celecoxib and Zileuton (standard inhibitors)

  • Appropriate buffer solutions

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1, COX-2, and 5-LOX enzymes in the appropriate buffer at the desired concentration.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and standard inhibitors.

  • Assay for COX Inhibition:

    • Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compounds or celecoxib for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition for each compound concentration.

  • Assay for 5-LOX Inhibition:

    • Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds or zileuton.

    • Initiate the reaction by adding linoleic acid.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

    • Calculate the percentage of inhibition for each compound concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The dual inhibition of COX-2 and 5-LOX by 5,6-diphenyl-1,2,4-triazine derivatives effectively blocks the two major branches of the arachidonic acid inflammatory pathway.

Arachidonic_Acid_Cascade cluster_COX cluster_LOX Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 _5LOX 5-LOX Arachidonic_Acid->_5LOX COX_Pathway Cyclooxygenase (COX) Pathway Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins Thromboxanes Thromboxanes (TXs) COX1->Thromboxanes Inflammatory_Prostanoids Inflammatory Prostanoids COX2->Inflammatory_Prostanoids LOX_Pathway Lipoxygenase (LOX) Pathway Leukotrienes Leukotrienes (LTs) _5LOX->Leukotrienes Platelet_Aggregation Platelet Aggregation, Stomach Lining Protection Prostaglandins->Platelet_Aggregation Thromboxanes->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Inflammatory_Prostanoids->Inflammation Leukotrienes->Inflammation Triazine 5,6-Diphenyl-1,2,4-triazine Derivatives Triazine->COX2 Inhibition Triazine->_5LOX Inhibition

Dual inhibition of COX-2 and 5-LOX pathways.

Neuroprotective and Anticonvulsant Activities

Derivatives of 5,6-diphenyl-1,2,4-triazine have demonstrated significant potential in the treatment of central nervous system (CNS) disorders, including epilepsy and neurodegenerative diseases. Their mechanisms of action in the CNS are multifaceted, involving the modulation of key signaling pathways and neurotransmitter systems.

Modulation of MAPK Signaling and Heat Shock Proteins

Studies on related 5,6-disubstituted-1,2,4-triazine compounds have revealed a neuroprotective mechanism involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the expression of heat shock proteins (HSPs). Specifically, a dimethoxyphenyl analog was found to inhibit oxidative stress-induced phosphorylation of MAPKs (JNK, ERK, and p38) and to modulate the levels of Hsp70 and Hsp90, promoting neurite outgrowth and neuronal survival.[2]

Signaling Pathway: Neuroprotection via MAPK and HSP Modulation

The following diagram illustrates the proposed neuroprotective mechanism of 5,6-disubstituted-1,2,4-triazine derivatives.

Neuroprotection_Pathway cluster_hsp Oxidative_Stress Oxidative Stress (e.g., H2O2) JNK JNK Oxidative_Stress->JNK ERK ERK Oxidative_Stress->ERK p38 p38 Oxidative_Stress->p38 MAPK_Pathway MAPK Signaling Cascade Phosphorylation Phosphorylation JNK->Phosphorylation ERK->Phosphorylation p38->Phosphorylation Neuronal_Damage Neuronal Damage & Impaired Neurite Outgrowth Phosphorylation->Neuronal_Damage HSP_Modulation HSP Modulation Hsp70 Hsp70 Neuronal_Survival Neuronal Survival & Enhanced Neurite Outgrowth Hsp70->Neuronal_Survival Hsp90 Hsp90 Hsp90->Neuronal_Damage Triazine 5,6-Disubstituted-1,2,4-triazine Derivatives Triazine->Phosphorylation Inhibition Triazine->Hsp70 Upregulation Triazine->Hsp90 Downregulation

Modulation of MAPK and HSP pathways by triazine derivatives.
Anticonvulsant Activity

The this compound scaffold is a key feature in a series of compounds with potent anticonvulsant activity. The primary mechanism of action is believed to be the modulation of voltage-gated sodium channels and/or enhancement of GABAergic neurotransmission.

Quantitative Data: Anticonvulsant Screening

The anticonvulsant efficacy of 5,6-bis aryl 1,2,4-triazines, including the diphenyl derivative, has been evaluated in preclinical models. The data below represents the percentage of protection against seizures in the maximal electroshock (MES) test.

CompoundSubstitution on Phenyl RingsDose (mg/kg)% Protection (MES Test)
5a H (Diphenyl)3084
5b 4-OCH33083
5d 4-Cl3083

Data from a study on the synthesis and anticonvulsant activity of 5,6-bis aryl 1,2,4-triazines.[3]

Experimental Protocol: Anticonvulsant Screening

The following protocols are standard methods for assessing the anticonvulsant and neurotoxic potential of investigational compounds.

Objective: To evaluate the anticonvulsant activity and neurotoxicity of 5,6-diphenyl-1,2,4-triazine derivatives.

Models:

  • Maximal Electroshock (MES) Seizure Test

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Rotarod Test (for neurotoxicity)

Procedure:

  • Animal Preparation: Use adult male mice or rats, housed under standard laboratory conditions.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after compound administration, deliver an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of the tonic hind limb extension is considered protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures for a specified period (e.g., 30 minutes).

    • The absence of clonic seizures is considered protection.

  • Rotarod Test:

    • Place the animals on a rotating rod (e.g., 6 rpm).

    • Measure the time the animals are able to maintain their balance on the rod.

    • A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

  • Data Analysis:

    • Calculate the percentage of animals protected in the MES and scPTZ tests at each dose.

    • Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity.

    • Calculate the protective index (PI = TD50/ED50) to assess the compound's margin of safety.

Workflow for Anticonvulsant Drug Screening

The screening process for identifying and characterizing novel anticonvulsant agents typically follows a structured workflow.

Anticonvulsant_Screening_Workflow Start Synthesis of 5,6-Diphenyl-1,2,4-triazine Derivatives Initial_Screening Initial Anticonvulsant Screening (MES & scPTZ Tests) Start->Initial_Screening Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Initial_Screening->Neurotoxicity Dose_Response Dose-Response Studies (ED50 & TD50 Determination) Neurotoxicity->Dose_Response PI_Calculation Protective Index (PI) Calculation Dose_Response->PI_Calculation Lead_Identification Lead Compound Identification PI_Calculation->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) Lead_Identification->Mechanism_Studies End Preclinical Development Mechanism_Studies->End

Workflow for the evaluation of anticonvulsant compounds.

Other Potential Mechanisms of Action

The versatility of the 1,2,4-triazine scaffold suggests that this compound and its derivatives may interact with other biological targets. Preliminary studies and research on related compounds indicate potential activity as:

  • Monoamine Oxidase (MAO) Inhibitors: The 1,2,4-triazine nucleus is present in some known MAO inhibitors. Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

  • Anticancer Agents: Various 1,2,4-triazine derivatives have demonstrated cytotoxic effects against different cancer cell lines, potentially through the induction of apoptosis.

Further research is warranted to fully elucidate these and other potential mechanisms of action for this compound.

Conclusion

The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents with diverse mechanisms of action. The well-established anti-inflammatory properties through dual COX-2/5-LOX inhibition, coupled with significant neuroprotective and anticonvulsant activities, highlight the potential of this chemical class in addressing complex diseases. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of these versatile compounds. Further investigation into their molecular targets and signaling pathways will undoubtedly pave the way for the design of next-generation therapeutics.

References

An In-depth Technical Guide on the Solubility of 5,6-Diphenyl-1,2,4-triazin-3-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Diphenyl-1,2,4-triazin-3-amine, a key heterocyclic compound in medicinal chemistry. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its empirical determination. Furthermore, this guide explores the compound's relevance in drug discovery, illustrated by a signaling pathway diagram pertinent to its therapeutic potential.

Core Physicochemical Properties

This compound is a solid, organic compound with the molecular formula C₁₅H₁₂N₄ and a molecular weight of 248.29 g/mol .[1] Its structural characteristics, particularly the presence of two phenyl groups, contribute significantly to its solubility profile, rendering it largely hydrophobic.

Data Presentation: Solubility Summary

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the available qualitative information.

SolventCAS NumberQualitative SolubilitySource / Rationale
Dimethyl Sulfoxide (DMSO)67-68-5Likely SolubleStructurally related triazine derivatives show good solubility in DMSO.[2]
Acetone67-64-1Likely SolubleStructurally related triazine derivatives show good solubility in acetone.[2]
Ethanol64-17-5SolubleUsed as a recrystallization solvent for related compounds, indicating solubility, especially at elevated temperatures.[3]
Methanol67-56-1Likely SolubleOften exhibits similar solvent properties to ethanol for this class of compounds.
Dichloromethane (DCM)75-09-2Likely SolubleA common solvent for organic compounds with aromatic character.
Chloroform67-66-3Likely SolubleA common solvent for organic compounds with aromatic character.
N,N-Dimethylformamide (DMF)68-12-2Likely SolubleA polar aprotic solvent known to dissolve a wide range of organic compounds.
Ethyl Acetate141-78-6Moderately SolubleExpected moderate solubility based on typical behavior of similar heterocyclic compounds.
Water7732-18-5Poorly SolubleThe hydrophobic nature of the diphenyl substitution suggests very limited aqueous solubility.[2]

Note: The qualitative assessments are based on the behavior of structurally similar compounds and general principles of solubility. Empirical determination is necessary for precise quantitative values.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the "shake-flask method," is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF Where:

      • C is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

      • DF is the dilution factor.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze via HPLC or UV-Vis F->G H Calculate solubility G->H

Solubility Determination Workflow

Mandatory Visualization: Relevance in Drug Discovery

Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold are of significant interest in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's.[1] These compounds are being investigated for their ability to simultaneously inhibit multiple pathological targets. The following diagram illustrates the logical relationship of a multi-target therapeutic strategy for Alzheimer's disease, a field where this compound serves as a key pharmacophore.[1]

G cluster_drug Multi-Target Drug Strategy cluster_targets Alzheimer's Disease Pathological Targets cluster_outcomes Therapeutic Outcomes Drug 5,6-Diphenyl-1,2,4-triazine Scaffold-Based Inhibitor ChE Cholinesterases (ChE) Drug->ChE inhibits BACE1 Beta-secretase (BACE-1) Drug->BACE1 inhibits Dyrk1A Kinase Dyrk1A Drug->Dyrk1A inhibits Outcome1 Reduced Amyloid-Beta Aggregation BACE1->Outcome1 leads to Outcome2 Reduced Tau Protein Pathology Dyrk1A->Outcome2 leads to

Multi-Target Strategy for Alzheimer's

References

The 1,2,4-Triazine Core: A Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,2,4-triazine core structures, with a focus on their anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Cellular Pathways

Derivatives of 1,2,4-triazine have demonstrated significant potential as anticancer agents, primarily by inducing programmed cell death (apoptosis) in cancer cells and interfering with crucial signaling pathways that govern cell proliferation and survival.[1][2]

A noteworthy mechanism of action for many 1,2,4-triazine-based anticancer compounds is the induction of apoptosis through both the intrinsic and extrinsic pathways.[2] This involves the activation of key executioner enzymes, caspases, and the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference
MM131DLD-1 (Colon)1.7[3]
MM131HT-29 (Colon)5.6[3]
3bMCF-7 (Breast)0.25 ± 0.07
3bMDA-MB-231 (Breast)0.31 ± 0.14
2bMCF-7 (Breast)5.5 ± 0.39
2bMDA-MB-231 (Breast)7.8 ± 0.53
3aMCF-7 (Breast)0.35 ± 0.08
3aMDA-MB-231 (Breast)0.71 ± 0.14
2aMCF-7 (Breast)6.0 ± 0.38
2aMDA-MB-231 (Breast)9.2 ± 0.78
Signaling Pathway: 1,2,4-Triazine Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by certain 1,2,4-triazine derivatives, leading to apoptosis in cancer cells.

G Triazine 1,2,4-Triazine Derivative Extrinsic Extrinsic Pathway Triazine->Extrinsic Intrinsic Intrinsic Pathway Triazine->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bcl2 Bcl-2 Family Modulation Intrinsic->Bcl2 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis induction by 1,2,4-triazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Test 1,2,4-triazine compounds

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: A Promising Avenue for New Therapeutics

The 1,2,4-triazine scaffold is also a key component in the development of antiviral agents. Notably, the fused pyrrolo[2,1-f][1][4][5]triazine core is present in the broad-spectrum antiviral drug Remdesivir, highlighting the potential of this heterocyclic system in combating viral infections.[6] Derivatives have shown activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[7][8][9]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected 1,2,4-triazine derivatives, with EC50 values representing the concentration required to inhibit viral replication by 50%.

Compound IDVirusCell LineEC50 (µM)Reference
4cHIV-1MT-40.068 ± 0.030[10]
4aHIV-1MT-40.19 ± 0.02[10]
4bbbHSV-1Vero- (SI = 256.6)[8]
14fInfluenza A (H1N1)MDCK4 µg/mL (IC50)[11]

SI = Selectivity Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or carboxymethylcellulose)

  • Test 1,2,4-triazine compounds

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1 hour) to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones against the stained monolayer of healthy cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,4-triazine derivatives have demonstrated a wide range of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the triazine ring.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 1,2,4-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound IDMicroorganismMIC (µg/mL)Reference
P2BFStaphylococcus aureus-[13]
P6BFStaphylococcus aureus-[13]
P15BFStaphylococcus aureus-[13]
P1BF-P15BFEscherichia coli62.5 - >1000[13]
P1BF-P15BFPseudomonas aeruginosa125 - >1000[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][14]

Materials:

  • Test microorganisms

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test 1,2,4-triazine compounds

  • Sterile 96-well microtiter plates

  • Inoculum preparation materials (e.g., saline, McFarland standards)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition: Targeting Key Players in Disease

The 1,2,4-triazine scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors, with implications for treating a variety of diseases.

Quantitative Enzyme Inhibitory Activity Data

The following table presents the in vitro enzyme inhibitory activity of selected 1,2,4-triazine derivatives, with IC50 values representing the concentration required to inhibit the enzyme's activity by 50%.

Compound ClassTarget EnzymeIC50 Range (µM)Reference
1,2,4-triazine-sulfonamide hybridsAcetylcholinesterase (AChE)2.45 - 9.91
3-amino-1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase 1 (PDK1)0.01 - 0.1
Triazine-benzimidazole analoguesDihydrofolate Reductase (DHFR)0.002
Experimental Workflow: Enzyme Inhibition Assay

The general workflow for an enzyme inhibition assay is depicted below.

G Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Incubate Pre-incubate Enzyme with Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Reaction (e.g., Absorbance, Fluorescence) Initiate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Dicarbonyl 1,2-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amidrazone Amidrazone Amidrazone->Condensation Triazine 1,2,4-Triazine Derivative Condensation->Triazine

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Forms of 3-Amino-1,2,4-Triazine Derivatives

This guide provides a comprehensive overview of the tautomerism of 3-amino-1,2,4-triazine derivatives, a class of heterocyclic compounds with significant interest in medicinal and agrochemical research.[1][2] The guide details the synthesis, experimental analysis, and computational modeling of their tautomeric forms, presenting quantitative data and detailed protocols for researchers in the field. The biological significance of these compounds, including their roles as potential anticancer agents and enzyme inhibitors, is also highlighted.[3][4]

Introduction to Tautomerism in 3-Amino-1,2,4-Triazine Derivatives

Tautomerism is a fundamental concept in organic chemistry describing the equilibrium between two or more interconverting structural isomers, known as tautomers. In the context of 3-amino-1,2,4-triazine derivatives, the primary equilibrium of interest is the amino-imino tautomerism. The position of a proton can shift between the exocyclic amino group and the nitrogen atoms within the triazine ring, leading to different tautomeric forms. Understanding this equilibrium is critical, as the predominant tautomer can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its biological activity and drug-receptor interactions.[5]

The two primary tautomeric forms are the amino form and the imino form. Computational and experimental studies have been employed to determine the most stable tautomer for various derivatives. For instance, in 3-amino-1,2,4-triazin-5-one, ab initio calculations have shown that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable among five possible isomers.[6]

Synthesis_Workflow Start Starting Materials (e.g., Benzil, Thiosemicarbazide) Reaction Cyclization Reaction Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product 3-Amino-1,2,4-Triazine Derivative Purification->Product Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR XRay X-ray Crystallography Purification->XRay Spectroscopy IR / UV-Vis Purification->Spectroscopy Computation Computational Modeling (DFT) Purification->Computation Conclusion Identification of Predominant Tautomer NMR->Conclusion XRay->Conclusion Spectroscopy->Conclusion Computation->Conclusion PDK1_Pathway Triazine 3-Amino-1,2,4-triazine Derivative PDK1 PDK1 Triazine->PDK1 Inhibition PDH Pyruvate Dehydrogenase (PDH) PDK1->PDH Phosphorylation (Inactivation) Metabolism Altered Cancer Metabolism PDH->Metabolism Suppresses Apoptosis Apoptotic Cell Death Metabolism->Apoptosis Leads to

References

The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6-diphenyl-1,2,4-triazin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery of its derivatives, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to empower researchers in the fields of chemistry and pharmacology to explore this promising class of compounds for the development of next-generation therapeutics.

Core Synthetic Strategies and Experimental Protocols

The synthesis of novel this compound derivatives typically commences with the cyclocondensation of benzil with aminoguanidine bicarbonate to yield the core amine structure.[1] Subsequent modifications are primarily focused on the 3-amino group, allowing for the introduction of a wide array of functional moieties to modulate the compound's physicochemical properties and biological activity.

General Synthesis of this compound (1)

A mixture of benzil and aminoguanidine bicarbonate is refluxed in n-butanol to yield the foundational this compound.[1]

Synthesis of N-Substituted Derivatives

Further derivatization at the 3-amino position is a common strategy to explore structure-activity relationships. For instance, reaction with various isocyanates or isothiocyanates can yield urea and thiourea derivatives, respectively.

Experimental Protocol: Synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline

To a solution of 3-halogeno-5,6-diphenyl-1,2,4-triazine (0.2 mmol) and 2-aminophenylboronic acid (0.22 mmol) in a dioxane/water mixture (4:1, 2.5 ml), a solution of K₂CO₃ (0.6 mmol) in 1 ml of water and Pd(PPh₃)₄ are added. The reaction mixture is stirred at 70°C for 12 hours. Following this, the solution is diluted with water (1.5 ml), and the product is extracted three times with CH₂Cl₂ (3x2mL). The combined organic layers are dried over Na₂SO₄, and the solvent is removed under vacuum. The crude product is then purified by column chromatography using a CH₂Cl₂:hexane (4:1) eluent.[2]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative biological data for a selection of these derivatives.

Anticancer Activity

Many derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6h (a 1,3,5-triazine derivative) HeLa (Cervical Cancer)Potent[3]
Compound 13j α-glucosidase inhibition~6250-fold more potent than acarbose[4][5]
Compound 13h α-glucosidase inhibition~3947-fold more potent than acarbose[4][5]
Compound 6k COX-2 Inhibition0.33 ± 0.02[6]
Compound 6k 5-LOX Inhibition4.90 ± 0.22[6]
Antimicrobial Activity

Several derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Triazine Derivative 3 Escherichia coliSignificant[7]
Triazine Derivative 4 Pseudomonas aeruginosaSignificant[7]
TZP5 Bacillus subtilis2-fold increased activity[8]
TZP5 Pseudomonas aeruginosa4-fold increased activity[8]
2-fluorophenyl-4,6-disubstituted[6][9][10]triazine S. epidermidis16 and 32[11]
Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Compound IDTargetIC₅₀ (µM)Reference
Compound 6k COX-20.33 ± 0.02[6]
Compound 6k 5-LOX4.90 ± 0.22[6]
TP derivative DPPH radical scavenging4.90 ± 0.16[12]
Neuroprotective Effects

Emerging research indicates that certain derivatives may possess neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases.

Compound IDActivityObservationReference
WA-22 ProcognitiveReversed MK-801-induced memory disturbances[13]
PPK-32 NeuroprotectiveBroader neuroprotective profiles[13]
Compounds 4a & 4h AChE and BACE1 inhibitionIC₅₀ = 0.051 µM & 0.055 µM (AChE); 9.00 µM & 11.09 µM (BACE1)[14]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental methodologies involved in the study of these derivatives, the following diagrams have been generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine This compound Derivative Triazine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
General Experimental Workflow

The discovery and development of novel derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Hit Hit Identification InVitro->Hit Lead Lead Optimization Hit->Lead Lead->InVitro Iterative Refinement InVivo In Vivo Studies Lead->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

A generalized workflow for the discovery of novel this compound derivatives.
Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the triazine core. This logical relationship guides the design of more potent and selective compounds.

SAR_Logic Core This compound Core R_group Substituent (R) at 3-amino position Properties Physicochemical Properties (Lipophilicity, H-bonding) R_group->Properties Influences Activity Biological Activity (e.g., Anticancer, Antimicrobial) Properties->Activity Modulates

Logical relationship in the structure-activity of this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of the core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting area of drug discovery. The continued investigation of these derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds the potential to deliver new and effective treatments for a variety of diseases.

References

5,6-Diphenyl-1,2,4-triazin-3-amine: A Core Scaffold for Neurodegenerative and Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-diphenyl-1,2,4-triazin-3-amine, a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. We delve into its fundamental chemical properties, synthesis protocols, and its burgeoning role as a core structure for the development of therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology. This document consolidates key quantitative data, detailed experimental methodologies for its synthesis and biological evaluation, and visual representations of relevant signaling pathways to serve as a critical resource for researchers in drug discovery and development.

Compound Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 4511-99-3[1][2][3]

  • Molecular Formula: C₁₅H₁₂N₄[2][3]

  • Molecular Weight: 248.29 g/mol [2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂N₄[2][3]
Molecular Weight 248.29 g/mol [2]
CAS Number 4511-99-3[1][2][3]
IUPAC Name This compound[1]

Introduction to Therapeutic Potential

The 5,6-diphenyl-1,2,4-triazine core is a versatile pharmacophore that has been extensively explored for its therapeutic potential. Its derivatives have shown significant promise as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders such as Alzheimer's disease. These compounds have been designed to simultaneously modulate key pathological targets, including cholinesterases (AChE and BuChE) and beta-secretase (BACE-1), which are implicated in the amyloid-beta cascade. Furthermore, structural analogues have demonstrated antidepressant-like effects through the potent inhibition of monoamine oxidase A (MAO-A). Beyond neuroscience, this scaffold has been investigated for its anticancer, anticonvulsant, and anti-inflammatory properties.

Synthesis of this compound

An efficient and high-yield synthesis of the title compound can be achieved through the cyclocondensation of benzil with aminoguanidine bicarbonate.

Experimental Protocol: Synthesis from Benzil and Aminoguanidine Bicarbonate

This protocol is adapted from a method demonstrating a 97% yield.

Materials:

  • Benzil

  • Aminoguanidine bicarbonate

  • n-Butanol

  • Diethyl ether (Et₂O)

  • Hexane

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 molar equivalent) and aminoguanidine bicarbonate (1 molar equivalent) in n-butanol.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a 1:1 mixture of diethyl ether and hexane to remove any unreacted starting materials and byproducts.

  • Dry the purified product, this compound, under vacuum.

Biological Activity and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several key enzymes implicated in disease. The following tables summarize some of the reported quantitative data.

Table 2: In Vitro Inhibition of Cholinesterases and BACE-1 by 5,6-Diphenyl-1,2,4-triazine Derivatives for Alzheimer's Disease

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Derivative 4c BuChE6.4[4]
Derivative 4b AChE25.1% inhibition at 50 µM[4]
Derivative 4a BACE-140% inhibition at 50 µM[4]
Derivative 4h BACE-137.5% inhibition at 50 µM[4]
Compound S-12 hAChE0.486 ± 0.047[5]
Compound S-12 BACE-10.542 ± 0.099[5]

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by 1,2,4-Triazine Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Derivative 4c MAO-B80[6]

Detailed Experimental Protocols for Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used for the screening of AChE inhibitors.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of color formation.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors)

Procedure:

  • Prepare stock solutions of AChE, ATChI, DTNB, and test compounds in the appropriate buffer or solvent.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Solution of the test compound at various concentrations

    • DTNB solution

  • Initiate the reaction by adding the AChE solution to each well.

  • Immediately start monitoring the absorbance at 412 nm at regular intervals for a set period.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Beta-Secretase (BACE-1) Inhibition Assay (FRET-based)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE-1 activity.

Principle: A specific peptide substrate for BACE-1 is labeled with a fluorescent donor and a quenching acceptor. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence.

Materials:

  • 96-well black microplate

  • Fluorescence plate reader

  • Recombinant human BACE-1

  • BACE-1 FRET substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compounds (inhibitors)

Procedure:

  • Prepare solutions of BACE-1, FRET substrate, and test compounds in the assay buffer.

  • To the wells of the microplate, add the test compound at various concentrations.

  • Add the BACE-1 FRET substrate to all wells.

  • Initiate the reaction by adding the BACE-1 enzyme solution.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.

Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This is a sensitive assay for determining MAO-A activity and inhibition.

Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.

Materials:

  • 96-well black microplate

  • Fluorescence plate reader

  • MAO-A enzyme

  • Substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer

  • Test compounds (inhibitors)

Procedure:

  • Prepare working solutions of MAO-A, substrate, HRP, fluorescent probe, and test compounds.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the MAO-A enzyme and incubate for a short period to allow for inhibitor binding.

  • Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate, protected from light, at the optimal temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Alzheimer's Disease Pathogenesis: The Amyloid Cascade

Derivatives of this compound have been shown to inhibit BACE-1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The following diagram illustrates this pathway.

Alzheimer_Pathway cluster_0 Non-amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (soluble fragment) APP->sAPPalpha α-secretase CTFalpha α-CTF APP->CTFalpha α-secretase sAPPbeta sAPPβ (soluble fragment) APP->sAPPbeta β-secretase (BACE-1) C99 β-CTF (C99) APP->C99 β-secretase (BACE-1) Ab_peptide Amyloid-β (Aβ) Peptide C99->Ab_peptide γ-secretase Plaques Amyloid Plaques (Neurotoxicity) Ab_peptide->Plaques Triazine This compound Derivatives Triazine->C99 Inhibits BACE-1

Caption: Amyloidogenic and non-amyloidogenic pathways of APP processing in Alzheimer's disease.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK signaling pathway is a crucial regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. Some studies have suggested that triazine derivatives may modulate this pathway.

MAPK_Pathway Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors activates Cell_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cell_Response regulates gene expression

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a highly valuable and versatile chemical scaffold with significant potential in drug discovery. Its amenability to chemical modification has allowed for the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a foundational resource for researchers aiming to further explore and exploit the therapeutic promise of this important class of compounds. The detailed protocols and compiled data herein are intended to facilitate and accelerate ongoing and future research efforts in this exciting area of medicinal chemistry.

References

Methodological & Application

Protocol for N-functionalization of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-28

Introduction

This document provides detailed protocols for the N-functionalization of 5,6-diphenyl-1,2,4-triazin-3-amine, a key intermediate in the development of various biologically active compounds. The 1,2,4-triazine scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in a wide range of therapeutic agents. The N-functionalization of the 3-amino group allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The protocols outlined below cover N-acylation, N-sulfonylation, and reactions with isocyanates and isothiocyanates, providing a foundational methodology for researchers in organic synthesis and drug development.

General Experimental Workflow

The general workflow for the N-functionalization of this compound involves the reaction of the starting amine with an appropriate electrophile, followed by workup and purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reaction Reaction in suitable solvent (e.g., Pyridine, DCM, THF, Ethanol) start->reaction 1. reagents Electrophile (Acyl chloride, Sulfonyl chloride, Isocyanate, Isothiocyanate) + Base (optional) reagents->reaction 2. workup Aqueous workup (e.g., water, brine) reaction->workup 3. extraction Solvent extraction (e.g., DCM, EtOAc) workup->extraction 4. purification Purification (Recrystallization or Column Chromatography) extraction->purification 5. product N-Functionalized Product purification->product 6. analysis Characterization (NMR, IR, MS, MP) product->analysis 7.

Figure 1. General workflow for the N-functionalization of this compound.

Experimental Protocols

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ReagentMolar RatioRole
This compound1.0Starting material
Acyl Chloride1.1Acylating agent
PyridineExcessBase and solvent
Dichloromethane-Solvent

Table 1: Reagent Summary for N-Acylation

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

This protocol details the N-sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel or by recrystallization.

ReagentMolar RatioRole
This compound1.0Starting material
Sulfonyl Chloride1.1Sulfonylating agent
PyridineExcessBase and solvent

Table 2: Reagent Summary for N-Sulfonylation

Protocol 3: Reaction with Isocyanates and Isothiocyanates

This protocol describes the synthesis of N-substituted ureas and thioureas from this compound.[1][2]

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

  • Ethanol or Dimethylformamide (DMF)

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in ethanol or DMF in a round-bottom flask.[1][2]

  • Add the corresponding isocyanate or isothiocyanate (1.1 eq) to the suspension.[1][2]

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

ReagentMolar RatioRole
This compound1.0Starting material
Isocyanate/Isothiocyanate1.1Reagent
Ethanol/DMF-Solvent

Table 3: Reagent Summary for Reaction with Isocyanates/Isothiocyanates

Characterization Data

The following table summarizes typical characterization data for N-functionalized derivatives of this compound. Note that specific spectral data will vary depending on the substituent introduced.

Derivative TypeGeneral StructureExpected Yield (%)Physical StateAnalytical Techniques
N-AcylR-CO-NH-(C15H11N4)70-90Solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
N-SulfonylR-SO2-NH-(C15H11N4)60-85Solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
N-UreaR-NH-CO-NH-(C15H11N4)75-95Solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
N-ThioureaR-NH-CS-NH-(C15H11N4)80-98Solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Table 4: Summary of Characterization Data for N-Functionalized Products

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

References

Application Notes and Protocols: Leveraging 5,6-Diphenyl-1,2,4-triazin-3-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 5,6-diphenyl-1,2,4-triazin-3-amine scaffold in medicinal chemistry for the development of novel therapeutic agents. This document outlines the synthesis of the core scaffold and its derivatives, presents quantitative biological activity data, and provides detailed experimental protocols for key assays.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of a wide array of biologically active compounds. Its rigid framework and the presence of a reactive amino group at the 3-position allow for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes and as anticancer agents.

Synthesis of the Core Scaffold

The foundational scaffold, this compound, is typically synthesized via a cyclocondensation reaction between benzil and aminoguanidine bicarbonate.

General Synthetic Protocol for this compound

Materials:

  • Benzil

  • Aminoguanidine bicarbonate

  • n-Butanol

Procedure:

  • A mixture of benzil (1 equivalent) and aminoguanidine bicarbonate (1.1 equivalents) in n-butanol is prepared.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with a cold solvent such as ethanol or diethyl ether, and dried under vacuum to yield this compound.

Application in Drug Discovery: Targeting Key Biological Pathways

The this compound scaffold has been successfully employed to develop inhibitors for several key therapeutic targets. The following sections detail the application of this scaffold in targeting α-glucosidase, cyclooxygenase-2 (COX-2), and its utility in developing anticancer agents.

α-Glucosidase Inhibitors for Diabetes Mellitus

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold have shown potent α-glucosidase inhibitory activity.

Quantitative Data:

Compound IDR-group on Arylacetamide MoietyIC50 (µM) vs. α-glucosidaseReference
5j 4-NO212.46 ± 0.13[1][2]
Acarbose (Standard) -817.38 ± 6.27[1][2]
13j Not specified in detail~0.13 (6250-fold more potent than acarbose)[3][4]
13h Not specified in detail~0.21 (3947-fold more potent than acarbose)[3][4]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a colorimetric assay that measures the amount of p-nitrophenol produced from the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound solution or acarbose solution to the respective wells. For the control wells, add 10 µL of DMSO.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

COX-2 Inhibitors for Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data:

Compound IDModificationIC50 (µM) vs. COX-2Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
NHCXP3 5-(4-chlorophenyl)-6-(4-(methylsulfonyl) phenyl)-3-(methylthio)-1,2,4-triazine0.10High[5]
Celecoxib (Standard) -0.05294[6][7]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Celecoxib (positive control)

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of test compounds and Celecoxib at various concentrations in DMSO.

  • In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control). Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer for the inhibitor control.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Anticancer Agents

The 5,6-diphenyl-1,2,4-triazine scaffold has been utilized to develop compounds with cytotoxic activity against various cancer cell lines.

Quantitative Data:

Compound IDCancer Cell LineIC50 (µM)Reference
2d MCF7 (Breast Cancer)6.54[8]
2d C26 (Colon Carcinoma)0.38[8]
3a C26 (Colon Carcinoma)1.21[8]
3b MCF7 (Breast Cancer)6.19[8]
4f MDA-MB-231 (Breast Cancer)6.25[9]
4k MDA-MB-231 (Breast Cancer)8.18[9]
11 SW620 (Colorectal Cancer)5.85[10]

Experimental Protocol: General Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Drug Discovery Workflow and Signaling Pathways

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for drug discovery and development, starting from the identification of a promising scaffold like this compound.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Approval & Post-Market Scaffold Scaffold Selection (this compound) Library Library Synthesis (Derivatization) Scaffold->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase1 Phase I (Safety) In_Vivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 NDA NDA Submission Phase3->NDA Approval FDA Approval NDA->Approval Phase4 Phase IV (Post-Market Surveillance) Approval->Phase4

Caption: A generalized workflow for drug discovery and development.

COX-2 Signaling Pathway

This diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and its role in inflammation.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Inhibitor 5,6-Diphenyl-1,2,4-triazine Derivative (COX-2 Inhibitor) Inhibitor->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Src Kinase Signaling Pathway in Cancer

This diagram shows a simplified representation of the Src kinase signaling pathway and its role in cancer cell proliferation and survival.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5,6-Diphenyl-1,2,4-triazine Derivative (Src Inhibitor) Inhibitor->Src inhibits

Caption: Simplified Src kinase signaling pathway in cancer.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. The data and protocols presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the SAR of this series is warranted to identify and optimize new drug candidates with improved potency and selectivity.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-Halo-5,6-diphenyl-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki cross-coupling reaction of 3-halo-5,6-diphenyl-1,2,4-triazines with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 3-aryl-5,6-diphenyl-1,2,4-triazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

The 1,2,4-triazine core is a key pharmacophore, and the ability to introduce diverse aryl substituents at the 3-position via robust C-C bond-forming reactions is crucial for developing new therapeutic agents and functional materials. The successful synthesis of compounds such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline has been achieved under standard Suzuki cross-coupling conditions, demonstrating the viability of this methodology for this specific substrate.[1]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5,6-diphenyl-1,2,4-triazine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 3-aryl-5,6-diphenyl-1,2,4-triazine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki cross-coupling reaction.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of 3-chloro-5,6-diphenyl-1,2,4-triazine with various arylboronic acids, based on analogous reactions with other halo-triazines.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O901680-90
34-Fluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF110888-98
43-Cyanophenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene/H₂O1001275-85
52-Thienylboronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2)DME/H₂O851870-80
62-Aminophenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O901680-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol is a general starting point for the arylation of 3-halo-5,6-diphenyl-1,2,4-triazines. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • 3-Halo-5,6-diphenyl-1,2,4-triazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, DME)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Experimental_Workflow start Combine Reactants degas Degas with Inert Gas start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product purify->characterize

References

Synthesis of Fused Heterocyclic Systems from 5,6-Diphenyl-1,2,4-triazin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems derived from 5,6-diphenyl-1,2,4-triazin-3-amine. This starting material is a versatile scaffold for the construction of novel polycyclic molecules with potential applications in medicinal chemistry and drug discovery. The fused 1,2,4-triazine derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.

Application Notes

This compound serves as a key building block for the synthesis of fused nitrogen-containing heterocycles. The presence of a reactive amino group at the 3-position allows for cyclocondensation reactions with a variety of bifunctional electrophiles, leading to the formation of new five- and six-membered rings fused to the 1,2,4-triazine core. The resulting fused systems, such as imidazo[2,1-c][1][2][3]triazines and pyrimido[2,1-c][1][2][3]triazines, are of significant interest in drug development.

The phenyl groups at the 5- and 6-positions of the triazine ring contribute to the lipophilicity and potential for π-π stacking interactions with biological targets. The fused heterocyclic moieties introduce conformational rigidity and additional points for functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Potential Applications:

  • Antimicrobial Agents: Fused 1,2,4-triazole derivatives have demonstrated promising activity against various bacterial and fungal strains. For instance, certain triazolothiadiazine derivatives show significant antimicrobial effects.

  • Anticancer Agents: The 1,2,4-triazine nucleus is a component of several compounds with cytotoxic activity against various cancer cell lines. Fused derivatives may exhibit enhanced or selective anticancer properties.

  • Kinase Inhibitors: The structural features of these fused systems make them potential candidates for targeting protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.

Experimental Protocols

Synthesis of the Starting Material: this compound

The starting material, this compound, is synthesized via the cyclocondensation of benzil with aminoguanidine bicarbonate.[4]

Protocol:

  • A mixture of benzil (10.5 g, 0.05 mol) and aminoguanidine bicarbonate (7.5 g, 0.055 mol) in n-butanol (100 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and then recrystallized from ethanol to afford this compound as yellow crystals.

CompoundMolecular FormulaM.p. (°C)Yield (%)Reference
This compoundC₁₅H₁₂N₄198-200~85[4]
Synthesis of Fused Imidazo[2,1-c][1][2][3]triazine Derivatives

The reaction of this compound with α-haloketones, such as phenacyl bromide, leads to the formation of imidazo[2,1-c][1][2][3]triazine derivatives. This reaction proceeds through an initial N-alkylation followed by intramolecular cyclization.

Protocol for the Synthesis of 3,7,8-triphenyl-imidazo[2,1-c][1][2][3]triazine:

  • A mixture of this compound (2.48 g, 0.01 mol) and phenacyl bromide (1.99 g, 0.01 mol) in absolute ethanol (50 mL) is refluxed for 8 hours.

  • The reaction mixture is allowed to cool, and the precipitated solid hydrobromide salt is filtered.

  • The salt is suspended in water and neutralized with a dilute solution of sodium carbonate.

  • The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to give the desired product.

ProductReagentsSolventReaction Time (h)M.p. (°C)Yield (%)
3,7,8-triphenyl-imidazo[2,1-c][1][2][3]triazineThis compound, Phenacyl bromideEthanol8210-212~75
Synthesis of Fused Pyrimido[2,1-c][1][2][3]triazine Derivatives

The condensation of this compound with β-ketoesters, such as ethyl acetoacetate, in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields pyrimido[2,1-c][1][2][3]triazine derivatives.

Protocol for the Synthesis of 4-methyl-7,8-diphenyl-pyrimido[2,1-c][1][2][3]triazin-6-one:

  • A mixture of this compound (2.48 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) is heated in polyphosphoric acid (20 g) at 140-150 °C for 3 hours with occasional stirring.

  • The hot reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • The product is dried and recrystallized from acetic acid to afford the pyrimido[2,1-c][1][2][3]triazin-6-one derivative.

ProductReagentsCatalyst/MediumReaction Temp. (°C)M.p. (°C)Yield (%)
4-methyl-7,8-diphenyl-pyrimido[2,1-c][1][2][3]triazin-6-oneThis compound, Ethyl acetoacetatePPA140-150>300~65

Visualizations

Experimental Workflow: Synthesis of Fused Heterocycles

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_fused Fused System Synthesis Benzil Benzil Triazin_Amine This compound Benzil->Triazin_Amine n-Butanol, Reflux Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Triazin_Amine Alpha_Haloketone α-Haloketone (e.g., Phenacyl Bromide) Beta_Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Imidazo_Triazine Imidazo[2,1-c][1,2,4]triazine Derivative Triazin_Amine->Imidazo_Triazine Ethanol, Reflux Pyrimido_Triazine Pyrimido[2,1-c][1,2,4]triazin-6-one Derivative Triazin_Amine->Pyrimido_Triazine PPA, 140-150 °C

Caption: General workflow for the synthesis of fused heterocyclic systems from this compound.

Signaling Pathway: Potential Mechanism of Action for Anticancer Activity

While the specific signaling pathways for these newly synthesized fused triazine derivatives are yet to be fully elucidated, a plausible mechanism of action, based on related nitrogen-containing heterocyclic compounds, involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Fused_Triazine Fused Triazine Derivative Fused_Triazine->RAF Inhibition Fused_Triazine->MEK Inhibition

References

Application Notes: 5,6-Diphenyl-1,2,4-triazin-3-amine Derivatives as Potent COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] The cyclooxygenase (COX) enzymes are central to this process, mediating the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[2] Two primary isoforms exist: COX-1, a constitutive enzyme responsible for physiological functions like gastric cytoprotection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] However, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of COX-1.[3] This has driven the development of selective COX-2 inhibitors, which offer a better safety profile.[3][4]

The 1,2,4-triazine nucleus is recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory effects.[1][4][5] Specifically, derivatives of 5,6-diaryl-1,2,4-triazine have been identified as a promising class of potent and selective COX-2 inhibitors.[2][6] The vicinal diaryl substitution pattern is a key structural feature for achieving high COX-2 inhibitory potency and selectivity.[3]

Mechanism of Action and Signaling Pathway

Derivatives of 5,6-diphenyl-1,2,4-triazine selectively inhibit the COX-2 enzyme. The structural basis for this selectivity lies in the difference between the active sites of the two COX isoforms. The COX-2 active site is approximately 25% larger and contains a side pocket, which can accommodate the bulkier diaryl-substituted triazine core. This selective binding blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain, while sparing the gastroprotective functions of COX-1.

Arachidonic_Acid_Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Leukotrienes Leukotrienes LOX->Leukotrienes Functions Gastric Protection, Platelet Aggregation PGs_Physiological->Functions Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Inhibitor 5,6-Diphenyl-1,2,4-triazine Derivatives Inhibitor->COX2

Caption: Arachidonic Acid Cascade and COX-2 Inhibition.

Drug Development Workflow

The development of novel 5,6-diphenyl-1,2,4-triazine-based COX-2 inhibitors follows a structured workflow. This process begins with the rational design of new derivatives, often aided by computational modeling, followed by chemical synthesis and a series of biological evaluations to identify promising lead compounds.

Caption: Workflow for Developing Triazine-Based COX-2 Inhibitors.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX-2 selectivity of this class of compounds are highly dependent on the substituents at the C3 position of the triazine ring and on the two phenyl rings at the C5 and C6 positions.

  • Diaryl Rings (C5 & C6): The presence of two adjacent aryl groups is crucial for COX-2 selectivity.[2] Substituting these phenyl rings with electron-donating groups, such as a methoxy group (-OCH₃), has been shown to enhance COX-2 inhibitory activity.[6]

  • C3 Position: The substituent at the 3-position of the triazine ring significantly modulates the compound's potency. Modifications at this position, such as introducing thiol derivatives or extended side chains with heterocyclic moieties like oxadiazole, have yielded compounds with potent COX-2 inhibition.[6][7][8] For instance, converting the 3-amine to a 3-thiol and further derivatizing it can lead to highly potent dual COX-2/5-LOX inhibitors.[7]

SAR_Diagram cluster_main General Structure & SAR Structure Structure R2_Node R2 (Position 3): - Thiol derivatives (-SH) - Heterocyclic extensions (e.g., oxadiazole) - Modulates potency and selectivity. R1_Node R1 (Phenyl Rings): - Electron-donating groups (e.g., -OCH3) enhance activity.

Caption: Key Structural Features for COX-2 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected 5,6-diphenyl-1,2,4-triazine derivatives from various studies.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDDescriptionCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib Standard Drug1.81 ± 0.130.045~40.2[7][9]
Indomethacin Standard Drug0.98 - 33.330.04 - 26.41Non-selective[6]
Compound 6k 5,6-diphenyl-1,2,4-triazine-3-thiol derivative>1000.33 ± 0.02>303[7]
Compound 4k 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide>1003.06>32.6[6]
Compound 4d 5,6-diphenyl-1,2,4-triazin-3(2H)-one bearing 1,3,4-oxadiazole43.293.0714.1[8]
Compound G11 3-(hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivative50% inhibition at 10µM78% inhibition at 10µM-[1][10]

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory and Ulcerogenic Activity

Compound ID% Inhibition of Paw EdemaUlcer Index (Mean ± SEM)Reference
Ibuprofen 65.9%2.2 ± 0.44[6]
Compound 3m 68.1%1.9 ± 0.41[6]
Compound 3o 70.4%1.7 ± 0.27[6]
Compound 6k Significant anti-inflammatory efficacyNegligible ulcerogenic liability[7]

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay commonly used for evaluating COX inhibitors.[11][12]

1. Objective: To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2 enzymes.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemicals).

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader.

3. Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture: To each well of the 96-well plate, add in the following order:

    • Assay buffer.

    • Enzyme solution (COX-1 or COX-2).

    • Test compound solution at various concentrations.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.

  • Colorimetric Detection: Immediately add the colorimetric substrate (TMPD). The oxidation of TMPD by the peroxidase activity of COX produces a colored product.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 590 nm) using a microplate reader over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[6][7]

1. Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.

2. Materials:

  • Male Wistar rats or Swiss albino mice.

  • Test compounds and reference drug (e.g., Indomethacin).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

3. Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (e.g., n=6 per group):

    • Group 1: Control (vehicle only).

    • Group 2: Reference drug (e.g., Indomethacin).

    • Group 3 onwards: Test compounds at various doses.

  • Drug Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Protocol 3: Ulcerogenicity Study

This protocol is used to evaluate the gastrointestinal side effects of the test compounds.[6][7]

1. Objective: To assess the potential of test compounds to induce gastric ulcers in rats after repeated administration.

2. Materials:

  • Male Wistar rats.

  • Test compounds and reference drug (e.g., Indomethacin).

  • Vehicle for drug administration.

  • Dissecting microscope.

3. Procedure:

  • Dosing: Administer the test compounds and reference drug orally to different groups of rats at a specified dose once daily for a set period (e.g., 7 days). A control group receives only the vehicle.

  • Observation: Monitor the animals daily for any signs of toxicity.

  • Euthanasia and Stomach Removal: On the final day, after the last dose, fast the animals for 24 hours and then euthanize them.

  • Gastric Examination: Carefully remove the stomach and open it along the greater curvature. Rinse the stomach with saline to remove any contents.

  • Ulcer Scoring: Examine the gastric mucosa for any signs of damage (hemorrhage, ulcers, perforations) using a dissecting microscope. Score the ulcers based on their number and severity according to a predefined scoring system (e.g., 0 = no ulcers, 1 = mild, 2 = moderate, 3 = severe). The sum of the scores for each animal is the ulcer index.

  • Data Analysis: Compare the mean ulcer index of the treated groups with that of the control and reference drug groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

References

Application Notes and Protocols: 5,6-Diphenyl-1,2,4-triazin-3-amine as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,6-diphenyl-1,2,4-triazin-3-amine and its close derivatives as foundational scaffolds in the synthesis of complex, biologically active molecules. The inherent reactivity of the 3-amino group, coupled with the stable triazine core, makes this compound a valuable starting material for developing novel therapeutics, particularly in the areas of oncology, neuropharmacology, and anti-inflammatory research.

Overview of Applications

This compound serves as a versatile precursor for a variety of heterocyclic systems. The amino group at the 3-position is readily functionalized, allowing for the introduction of diverse pharmacophores through reactions such as acylation, alkylation, and participation in cyclization reactions. Furthermore, the triazine scaffold itself can be modified, for instance, by converting the 3-amino group to a thiol or a halogen, thereby opening up additional synthetic pathways like cross-coupling reactions.

Key therapeutic areas where derivatives of this compound have shown significant promise include:

  • Anticancer Agents: Derivatives have been developed as potent inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

  • Antidepressants: The triazine core has been incorporated into molecules that exhibit significant Monoamine Oxidase A (MAO-A) inhibitory activity, a key target in the treatment of depression.

  • Anti-inflammatory Agents: The scaffold has been utilized to synthesize compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity.

  • Neuroprotective Agents: Certain derivatives have been investigated as antagonists of the adenosine A₂A receptor, a promising target for the treatment of neurodegenerative disorders like Parkinson's disease.

Synthesis of Key Intermediates and Final Compounds

This section provides detailed experimental protocols for the synthesis of key intermediates and final bioactive molecules derived from this compound.

Synthesis of Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides (MAO-A Inhibitors)

This protocol describes the acylation of this compound with various substituted benzoyl chlorides to yield potent MAO-A inhibitors.

Experimental Protocol:

  • Starting Material: Begin with this compound.

  • Acylation: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL). Add triethylamine (1.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Add the desired substituted benzoyl chloride (1.1 mmol) dropwise to the cooled solution with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide.

Quantitative Data for Selected N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide Derivatives:

CompoundSubstituent (R)Yield (%)m.p. (°C)¹H NMR (δ, ppm)IC₅₀ (MAO-A) (µM)
1a 4-Cl85210-2127.45-8.20 (m, 14H, Ar-H), 10.85 (s, 1H, NH)0.30
1b 4-OCH₃82198-2003.85 (s, 3H, OCH₃), 7.00-8.15 (m, 14H, Ar-H), 10.70 (s, 1H, NH)0.12
Synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (Precursor for Sildenafil Analogues)

This protocol details the Suzuki cross-coupling reaction between 3-chloro-5,6-diphenyl-1,2,4-triazine and 2-aminophenylboronic acid.

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, combine 3-chloro-5,6-diphenyl-1,2,4-triazine (0.2 mmol), 2-aminophenylboronic acid (0.22 mmol), and potassium carbonate (0.6 mmol) in a mixture of dioxane and water (4:1, 2.5 mL).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the mixture.

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at 70°C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (1.5 mL) and extract the product with dichloromethane (3 x 2 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline.[1][2]

Quantitative Data for 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline:

PropertyValue
Molecular Formula C₂₁H₁₆N₄
Molecular Weight 324.38 g/mol
Yield Not specified
Melting Point Not specified
¹H NMR (DMSO-d₆, δ, ppm) 6.81 (t, J = 7.6 Hz, 1H), 7.01 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 7.6 Hz, 1H), 7.35-7.50 (m, 6H), 7.65 (d, J = 8.0 Hz, 2H), 8.61 (d, J = 8.0 Hz, 1H)
¹³C NMR (DMSO, δ, ppm) 117.98, 128.55, 128.61, 128.81, 129.36, 129.51, 129.82, 130.71, 130.77, 130.89, 132.71, 135.47, 135.91, 147.70, 153.98, 155.22, 162.95, 164.37, 167.68
Synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol

This protocol describes the synthesis of the thiol derivative, a key intermediate for further functionalization.

Experimental Protocol:

  • Reaction Setup: A solution of benzil (4.2 g, 0.02 mol) in ethanol (60 mL) is brought to reflux.

  • Addition of Thiosemicarbazide: To the refluxing solution, an equimolar solution of thiosemicarbazide (1.82 g, 0.02 mol) in water (12 mL) is added.

  • Reaction Promotion: Ammonium acetate crystals are added to the reaction mixture until the solution becomes turbid.

  • Reflux: The mixture is refluxed for 10 hours.

  • Isolation and Purification: The reaction mixture is cooled in an ice bath, and the precipitated crystals are filtered. Recrystallization from ethanol affords yellow crystals of 3-mercapto-5,6-diphenyl-1,2,4-triazine.[3]

Quantitative Data for 5,6-diphenyl-1,2,4-triazine-3-thiol:

PropertyValue
Yield 95%
Melting Point 205 °C

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to modulate key biological pathways implicated in various diseases.

Inhibition of VEGFR-2 Signaling Pathway

Certain 1,2,4-triazine derivatives function as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a 5,6-diphenyl-1,2,4-triazine derivative.

Inhibition of Monoamine Oxidase A (MAO-A)

Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides have been identified as potent and selective inhibitors of MAO-A. This enzyme is responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is a therapeutic strategy for depression.

MAOA_Inhibition_Workflow Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft MAOA MAO-A Presynaptic_Neuron->MAOA Contains Monoamines Serotonin, Norepinephrine, Dopamine Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptors Postsynaptic Receptors Monoamines->Presynaptic_Neuron Reuptake Monoamines->Postsynaptic_Neuron Binds to MAOA->Monoamines Degrades Inactive_Metabolites Inactive Metabolites MAOA->Inactive_Metabolites Produces Triazine_Inhibitor Substituted-N-(5,6-diphenyl- 1,2,4-triazin-3-yl)benzamide Triazine_Inhibitor->MAOA Enhanced_Neurotransmission Enhanced Neurotransmission Postsynaptic_Receptors->Enhanced_Neurotransmission Leads to

Caption: Mechanism of MAO-A inhibition by a substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide.

Experimental Workflow for Biological Assays

The following diagram outlines a general workflow for the in vitro evaluation of synthesized 5,6-diphenyl-1,2,4-triazine derivatives.

Experimental_Workflow Start Synthesis of 5,6-Diphenyl-1,2,4-triazine Derivatives Purification Purification and Characterization (NMR, MS, m.p.) Start->Purification Stock_Solution Preparation of Stock Solutions in DMSO Purification->Stock_Solution Anticancer_Assay Anticancer Activity (MTT Assay) Stock_Solution->Anticancer_Assay MAO_Assay MAO-A Inhibition Assay Stock_Solution->MAO_Assay Receptor_Binding_Assay Receptor Binding Assay (e.g., Adenosine A₂A) Stock_Solution->Receptor_Binding_Assay Cell_Lines Cancer Cell Lines (e.g., HCT-116, MCF-7) Anticancer_Assay->Cell_Lines Data_Analysis_Anticancer IC₅₀ Determination Anticancer_Assay->Data_Analysis_Anticancer Enzyme_Source MAO-A Enzyme (e.g., rat brain mitochondria) MAO_Assay->Enzyme_Source Data_Analysis_MAO IC₅₀ Determination MAO_Assay->Data_Analysis_MAO Receptor_Source Cell Membranes with Recombinant Receptors Receptor_Binding_Assay->Receptor_Source Data_Analysis_Receptor Ki Determination Receptor_Binding_Assay->Data_Analysis_Receptor Lead_Identification Lead Compound Identification Data_Analysis_Anticancer->Lead_Identification Data_Analysis_MAO->Lead_Identification Data_Analysis_Receptor->Lead_Identification

Caption: General experimental workflow for the biological evaluation of synthesized 5,6-diphenyl-1,2,4-triazine derivatives.

References

Application Notes and Protocols for the Quantification of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 5,6-Diphenyl-1,2,4-triazin-3-amine, a versatile synthetic intermediate in medicinal chemistry. The following methods are designed for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various samples. The protocols are based on established analytical principles for compounds with similar chemical properties, including aromatic amines and triazine derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations, offering a balance of sensitivity and robustness.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance properties of triazines, a wavelength of 220 nm is a suitable starting point.[1] The optimal wavelength should be confirmed by scanning a standard solution from 200-400 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

b) Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

c) Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Vortex the mixture for 2 minutes and then sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any insoluble excipients.[2]

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

d) Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data (Illustrative)

The following table outlines the parameters that should be determined during method validation.

ParameterTypical Expected Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 1.0 µg/mL)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1mg/mL in MeOH) Standard->Stock Sample Test Sample SamplePrep Sample Extraction (MeOH) & Dilution Sample->SamplePrep Standards Working Standards (Dilution Series) Stock->Standards HPLC HPLC System (C18 Column, ACN/H2O) Standards->HPLC Inject SamplePrep->HPLC Inject Detector UV Detector (220 nm) HPLC->Detector CalCurve Calibration Curve (Peak Area vs. Conc.) Detector->CalCurve Quant Quantification of Sample Detector->Quant CalCurve->Quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or in simple mixtures where interfering substances do not absorb at the analysis wavelength.

Experimental Protocol

a) Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cuvettes.

b) Reagents and Solutions:

  • Solvent: Methanol (analytical grade).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve it in methanol, and dilute to 100 mL in a volumetric flask.

  • Working Standard Solutions: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

c) Determination of Maximum Absorbance (λmax):

  • Scan a 10 µg/mL standard solution from 400 nm to 200 nm against a methanol blank.

  • Identify the wavelength of maximum absorbance (λmax). Triazine derivatives often show strong absorbance.[3][4]

d) Sample Preparation:

  • Prepare a sample solution in methanol, as described in the HPLC sample preparation section, aiming for a final concentration within the calibration range.

  • Ensure the final sample solution is clear and free of particulates.

e) Analysis and Quantification:

  • Measure the absorbance of each working standard solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Measure the absorbance of the prepared sample solution at λmax.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data (Illustrative)
ParameterTypical Expected Value
λmax To be determined (e.g., ~250-350 nm)
Linearity (r²) > 0.998
Range 2 - 10 µg/mL
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

UV-Vis Spectrophotometry Experimental Workflow

UV_Vis_Workflow Start Prepare Stock Solution (100 µg/mL in Methanol) Scan Scan for λmax (200-400 nm) Start->Scan Cal_Prep Prepare Calibration Standards (2-10 µg/mL) Start->Cal_Prep Measure Measure Absorbance at λmax Scan->Measure Cal_Prep->Measure Sample_Prep Prepare Sample Solution Sample_Prep->Measure Cal_Curve Generate Calibration Curve (Absorbance vs. Concentration) Measure->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

a) Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but a gradient elution may be required for complex samples to improve separation. A typical gradient could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

b) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.[5]

  • Precursor Ion: The protonated molecule [M+H]⁺. For C₁₅H₁₂N₄, the monoisotopic mass is 248.11. Therefore, the precursor ion to monitor is m/z 249.1.

  • Product Ion Scanning: Infuse a standard solution of the compound to identify characteristic and stable product ions (fragments) for Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Select at least two transitions for quantification and confirmation (e.g., m/z 249.1 → fragment 1; m/z 249.1 → fragment 2).

  • Optimization: Optimize MS parameters such as cone voltage and collision energy for each MRM transition to maximize signal intensity.

c) Sample Preparation:

  • Solid Samples: Use the same extraction procedure as for HPLC-UV.

  • Biological Samples (e.g., Plasma, Urine): A more rigorous cleanup is necessary. Options include:

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to remove precipitated proteins.

    • Solid-Phase Extraction (SPE): Use a C18 or mixed-mode cation exchange SPE cartridge for cleanup and concentration.[6]

d) Analysis and Quantification:

  • Prepare calibration standards in a matrix that mimics the sample (matrix-matched standards) to account for matrix effects.

  • Spike an internal standard (a structurally similar compound not present in the sample) into all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Analyze the prepared samples and calculate the concentration using the calibration curve.

Quantitative Data (Illustrative)
ParameterTypical Expected Value
MRM Transitions To be determined (e.g., 249.1 → 104.1; 249.1 → 180.1)
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) To be determined (typically < 0.05 ng/mL)
Limit of Quantification (LOQ) To be determined (typically < 0.1 ng/mL)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extract Extraction (e.g., SPE) IS->Extract LC UHPLC Separation Extract->LC Inject ESI ESI Source (+ve mode) LC->ESI MS Triple Quadrupole MS ESI->MS MRM MRM Detection MS->MRM Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) MRM->Cal_Curve Quant Quantify Analyte MRM->Quant Cal_Curve->Quant

Caption: Workflow for the quantification of this compound by LC-MS/MS.

References

Application Note: Experimental Setup for Synthesizing 1,3,5-Triazine Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] A common and effective strategy for generating diverse molecular libraries is the conjugation of amino acids to the triazine core. This approach combines the structural rigidity and versatile substitution pattern of the triazine ring with the biochemical diversity of amino acids.

The primary synthetic route involves the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2] This application note provides detailed protocols for the synthesis of three distinct series of 1,3,5-triazine amino acid derivatives, presenting quantitative data in tabular format and visualizing the experimental workflows.

General Synthetic Strategy & Workflow

The synthesis of mono-, di-, or tri-substituted 1,3,5-triazine derivatives from cyanuric chloride is a stepwise process where the reactivity of the remaining chlorine atoms decreases with each substitution. This allows for controlled, sequential reactions with different nucleophiles by carefully managing the reaction temperature. The first substitution is typically carried out at 0-5°C, the second at room temperature, and the third often requires heating.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Nuc1 First Nucleophile (Nu1-H) e.g., Amino Acid, Amine Temp: 0-5 °C CC->Nuc1 Substitution 1 Inter1 Dichlorotriazine Intermediate Nuc1->Inter1 Nuc2 Second Nucleophile (Nu2-H) e.g., Amino Acid, Amine Temp: Room Temp. Inter1->Nuc2 Substitution 2 Inter2 Monochlorotriazine Intermediate Nuc2->Inter2 Nuc3 Third Nucleophile (Nu3-H) Temp: Reflux/Heat Inter2->Nuc3 Substitution 3 Final Trisubstituted 1,3,5-Triazine Nuc3->Final G cluster_0 Step 1: Synthesis of Dichloro-Intermediate cluster_1 Step 2: Reaction with Amino Acid cluster_2 Step 3: Final Substitution CC Cyanuric Chloride Morpholine1 Morpholine (1 equiv.) + Na2CO3 Temp: 0-5 °C CC->Morpholine1 Inter1 2,4-Dichloro-6-morpholino- 1,3,5-triazine Morpholine1->Inter1 Inter1_ref Dichloro-Intermediate AminoAcid α-Amino Acid + Triethylamine Temp: Room Temp. Inter1_ref->AminoAcid Inter2 Monochloro-Amino Acid Intermediate AminoAcid->Inter2 Inter2_ref Monochloro-Intermediate Morpholine2 Morpholine (1 equiv.) + Triethylamine Temp: 75-80 °C Inter2_ref->Morpholine2 Final N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivative Morpholine2->Final G NT Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Enzyme NT->MAO Breakdown Effect Increased Neurotransmitter Levels in Synapse (Therapeutic Effect) NT->Effect Leads to Metabolites Inactive Metabolites MAO->Metabolites Triazine 1,3,5-Triazine Amino Acid Derivative Triazine->MAO Inhibition

References

Application of Triazine Derivatives in Dye-Sensitized Solar Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of triazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes detailed application notes, experimental protocols for the synthesis of triazine-based dyes and the fabrication and testing of DSSCs, and a comparative analysis of the performance of various triazine derivatives.

Application Notes

Introduction to Triazine Derivatives in DSSCs

Triazine, a six-membered heterocyclic compound containing three nitrogen atoms, serves as an excellent core for the construction of organic dyes used in DSSCs.[1] Its electron-deficient nature makes it a powerful electron-accepting moiety, which is a crucial component in the design of efficient "push-pull" or donor-π-acceptor (D-π-A) sensitizers.[1][2] In a typical D-π-A triazine-based dye, an electron-donating group (D) is connected to the triazine core (A) through a π-conjugated bridge. This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band in a DSSC.

The versatility of triazine chemistry allows for the facile modification of its structure, enabling the fine-tuning of the dye's photophysical and electrochemical properties. By strategically introducing different donor and π-linker groups, researchers can modulate the dye's absorption spectrum, energy levels (HOMO and LUMO), and overall performance in a solar cell.[3][4]

Advantages of Triazine-Based Dyes

Triazine derivatives offer several advantages as sensitizers in DSSCs:

  • Strong Molar Extinction Coefficients: Many triazine-based dyes exhibit high molar absorptivity, allowing for efficient light harvesting with thinner semiconductor films.[1]

  • Tunable Optoelectronic Properties: The HOMO and LUMO energy levels can be readily tuned by chemical modification to ensure efficient electron injection into the TiO2 conduction band and effective dye regeneration by the electrolyte.[3][4]

  • Good Thermal and Photochemical Stability: The triazine core often imparts good stability to the dye molecule, which is essential for the long-term performance of the solar cell.

  • Cost-Effectiveness: Compared to ruthenium-based sensitizers, organic dyes based on triazine can be synthesized through more cost-effective procedures.[3]

Molecular Design Strategies

The performance of triazine-based dyes in DSSCs is highly dependent on their molecular structure. Key design strategies focus on optimizing the donor, π-bridge, and acceptor components:

  • Electron Donor (D): Strong electron-donating groups such as triphenylamine, carbazole, and phenothiazine are commonly employed to enhance the electron-donating ability and shift the absorption spectrum to longer wavelengths.

  • π-Conjugated Bridge (π): The π-bridge plays a crucial role in mediating the electronic communication between the donor and acceptor. Thiophene, furan, and phenyl units are frequently used to extend the conjugation length and tune the energy levels.

  • Electron Acceptor (A) and Anchoring Group: The triazine core itself acts as a primary electron acceptor. Additionally, an anchoring group, typically a carboxylic or cyanoacrylic acid, is attached to the dye to ensure strong adsorption onto the TiO2 surface and facilitate electron injection.

Data Presentation

The following tables summarize the photophysical, electrochemical, and photovoltaic performance data for a selection of triazine-based dyes from the literature.

Table 1: Photophysical and Electrochemical Properties of Selected Triazine-Based Dyes

Dye Identifierλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
D15011.0777 x 10⁵-5.51-2.692.82[4]
PT2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
DTTNot SpecifiedNot Specified-5.578-2.2453.333[5]
BDTTBNot SpecifiedNot Specified-5.485-2.2353.25[5]
BDTTMBNot SpecifiedNot Specified-5.512-2.2413.271[5]
BDTTMPNot SpecifiedNot Specified-5.541-2.2433.298[5]

Table 2: Photovoltaic Performance of DSSCs Fabricated with Selected Triazine-Based Dyes

Dye IdentifierPower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Reference
Triazine-Porphyrin Dyad 23.61Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Triazine-Porphyrin Dyad 44.46Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Star-shaped Triazine Dye4.29Not SpecifiedNot SpecifiedNot Specified[1]
D1 (PT2)6.1112.610.6680.74[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative D-π-A Triazine-Based Dye

This protocol describes a general procedure for the synthesis of a D-π-A triazine dye using a Suzuki coupling reaction, a common method for forming C-C bonds.

Materials:

  • 2,4-dichloro-6-(aryl)-1,3,5-triazine

  • Arylboronic acid (donor-π-linker)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,4-dichloro-6-(aryl)-1,3,5-triazine (1 equivalent) and the arylboronic acid (1.1 equivalents) in the chosen solvent.

  • Addition of Reagents: Add the base (2-3 equivalents) and the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts. Wash the filter cake with the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a TiO₂ Photoanode

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • TiO₂ paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Dilute acetic acid or nitric acid

  • Doctor blade or screen printer

  • Hot plate and furnace

Procedure:

  • Cleaning of FTO Glass: Clean the FTO glass slides sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the slides with a stream of nitrogen.

  • Preparation of TiO₂ Paste: Prepare a colloidal TiO₂ paste by grinding TiO₂ powder with a small amount of dilute acetic acid or nitric acid in a mortar and pestle. Add a few drops of a surfactant to improve the paste's viscosity and adhesion.

  • Deposition of TiO₂ Layer: Deposit a uniform layer of the TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen-printing technique. The thickness of the layer can be controlled by the height of the doctor blade or the mesh size of the screen.

  • Sintering: Dry the TiO₂ coated slides at room temperature and then sinter them in a furnace. A typical sintering program involves ramping the temperature to 450-500 °C and holding it for 30-60 minutes to ensure good particle necking and adhesion to the FTO substrate.

  • Post-treatment (Optional): For improved performance, the sintered TiO₂ film can be treated with a TiCl₄ solution.

Protocol 3: Assembly and Characterization of the DSSC

Materials:

  • Dye-sensitized TiO₂ photoanode

  • Counter electrode (e.g., platinized FTO glass)

  • Electrolyte solution (e.g., I⁻/I₃⁻ redox couple in an organic solvent)

  • Thermoplastic sealant (e.g., Surlyn)

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Dye Sensitization: Immerse the cooled TiO₂ photoanode in a solution of the triazine dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for several hours (e.g., 12-24 hours) at room temperature. After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules and dry it.

  • Assembly of the Cell: Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-type configuration, separated by a thin thermoplastic sealant. Heat the assembly to melt the sealant and create a sealed cell.

  • Electrolyte Injection: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action. Seal the holes with a small piece of sealant and a microscope coverslip.

  • Photovoltaic Characterization: Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat. From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Mandatory Visualization

DSSC_Working_Principle Sun Sunlight (hν) Dye Triazine Dye (S) Sun->Dye 1. Light Absorption TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection External_Load External Load TiO2_CB->External_Load 3. Electron Transport TiO2_VB TiO₂ Valence Band Counter_Electrode Counter Electrode External_Load->Counter_Electrode Electrolyte_Ox Oxidized Mediator (I₃⁻) Counter_Electrode->Electrolyte_Ox Electrolyte_Red Redox Mediator (I⁻) Dye_Ox Oxidized Dye (S⁺) Electrolyte_Red->Dye_Ox 4. Dye Regeneration

Caption: Working principle of a dye-sensitized solar cell with a triazine-based dye.

Triazine_Dye_Design Donor Electron Donor (D) (e.g., Triphenylamine) Pi_Bridge π-Conjugated Bridge (π) (e.g., Thiophene) Donor->Pi_Bridge Push Acceptor Triazine Core (A) Pi_Bridge->Acceptor Anchor Anchoring Group (e.g., -COOH) Acceptor->Anchor Pull TiO2 TiO₂ Surface Anchor->TiO2 Adsorption & Electron Injection

Caption: Molecular design strategy of a D-π-A triazine-based sensitizer for DSSCs.

DSSC_Fabrication_Workflow Start Start Clean_FTO Clean FTO Substrates Start->Clean_FTO Prepare_TiO2 Prepare TiO₂ Paste Clean_FTO->Prepare_TiO2 Prepare_CE Prepare Counter Electrode (Pt coating) Clean_FTO->Prepare_CE Deposit_TiO2 Deposit TiO₂ Layer (Doctor Blading) Prepare_TiO2->Deposit_TiO2 Sinter_TiO2 Sinter TiO₂ Film Deposit_TiO2->Sinter_TiO2 Dye_Sensitization Dye Sensitization (Immersion in Triazine Dye) Sinter_TiO2->Dye_Sensitization Assemble_Cell Assemble Cell with Sealant Dye_Sensitization->Assemble_Cell Prepare_CE->Assemble_Cell Inject_Electrolyte Inject Electrolyte Assemble_Cell->Inject_Electrolyte Characterization Photovoltaic Characterization (I-V Testing) Inject_Electrolyte->Characterization End End Characterization->End

Caption: Experimental workflow for the fabrication and characterization of a DSSC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Diphenyl-1,2,4-triazin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method is the cyclocondensation of benzil with aminoguanidine bicarbonate.[1][2] A reported yield of up to 97% can be achieved by refluxing the reactants in n-butanol.[2]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • Benzil (1,2-diphenylethane-1,2-dione): The purity of this α-dicarbonyl compound is crucial for a high-yield reaction.

  • Aminoguanidine bicarbonate: Ensure this reagent is of high purity to avoid side reactions.

Q3: What are the typical reaction conditions for optimal yield?

A3: Optimal yields are typically achieved by refluxing a mixture of benzil and aminoguanidine bicarbonate in n-butanol for approximately 6 hours.[2]

Q4: How is the final product typically purified?

A4: Purification is commonly achieved through recrystallization.[3] Ethanol or a mixture of ethanol and water are often suitable solvents.[3] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Product Yield Inefficient Cyclocondensation: The reaction may not have gone to completion.Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 6 hours in n-butanol) and monitor progress using Thin Layer Chromatography (TLC).[2]
Incorrect Solvent: The choice of solvent significantly impacts the yield.Use n-Butanol: Refluxing in n-butanol has been shown to produce significantly higher yields (up to 97%) compared to ethanol or benzene (30-60%).[2]
Poor Quality of Starting Materials: Impurities in benzil or aminoguanidine bicarbonate can lead to side reactions.Purify Starting Materials: Recrystallize benzil and use high-purity aminoguanidine bicarbonate.
Formation of Side Products Self-Condensation of Reactants: Benzil or aminoguanidine may react with themselves under the reaction conditions.Control Stoichiometry: Use the correct molar ratios of the reactants. A slight excess of aminoguanidine bicarbonate may be beneficial.
Incomplete Cyclization: The intermediate guanylhydrazone may not fully cyclize to the desired triazine.Ensure Adequate Reaction Time and Temperature: Maintain reflux conditions for the recommended duration to drive the reaction to completion.
Difficulty in Purification "Oiling out" instead of crystallizing during recrystallization. The solvent may be too nonpolar, or impurities may be present. Try adding a more polar co-solvent, or purify the crude product by column chromatography before recrystallization.
No crystals form upon cooling. The solution may be too dilute. Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery after recrystallization. The product may be significantly soluble in the cold recrystallization solvent. Use a minimal amount of hot solvent for dissolution and cool the solution thoroughly in an ice bath to maximize precipitation.

Quantitative Data on Reaction Conditions and Yield

Solvent Temperature Reaction Time Yield (%) Reference
n-ButanolReflux6 hoursup to 97[2]
EthanolRefluxNot specified30-60[2]
BenzeneRefluxNot specified30-60[2]

Experimental Protocols

High-Yield Synthesis of this compound [2]

Materials:

  • Benzil (21.02 g, 0.1 mol)

  • Aminoguanidine bicarbonate (13.61 g, 0.1 mol)

  • n-Butanol (50 ml)

  • Diethyl ether

  • Hexane

Procedure:

  • To a solution of benzil in n-butanol, add aminoguanidine bicarbonate with intensive stirring.

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the mixture to room temperature and then maintain it at 5°C for 24 hours to complete crystallization.

  • Filter the obtained precipitate.

  • Wash the precipitate with a 1:1 mixture of diethyl ether and hexane.

  • Dry the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix Benzil and Aminoguanidine Bicarbonate in n-Butanol start->reactants reflux Reflux for 6 hours reactants->reflux cool Cool to room temp, then 5°C for 24h reflux->cool filter Filter precipitate cool->filter wash Wash with Et2O:Hexane (1:1) filter->wash dry Dry product wash->dry end End Product: This compound dry->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield start Low Yield? check_solvent Solvent Check: Using n-Butanol? start->check_solvent check_conditions Reaction Conditions: Refluxed for ~6h? check_solvent->check_conditions Yes use_nbutanol Action: Switch to n-butanol check_solvent->use_nbutanol No check_purity Starting Material Purity: High Purity Benzil & Aminoguanidine? check_conditions->check_purity Yes optimize_time_temp Action: Ensure complete reflux for 6h & monitor w/ TLC check_conditions->optimize_time_temp No purify_reagents Action: Recrystallize Benzil check_purity->purify_reagents No yield_improved Yield Improved check_purity->yield_improved Yes use_nbutanol->yield_improved optimize_time_temp->yield_improved purify_reagents->yield_improved

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Diphenyl-1,2,4-triazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the cyclocondensation reaction of benzil with aminoguanidine bicarbonate.[1] This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as n-butanol.[1]

Q2: What are the critical starting materials for this synthesis?

The key precursors are:

  • Benzil: The purity of this 1,2-dicarbonyl compound is crucial, as impurities can lead to the formation of undesired side products and lower the overall yield.

  • Aminoguanidine Bicarbonate: This provides the amino and guanidine functionalities necessary for the formation of the triazine ring. It is important to use the bicarbonate salt as it influences the pH of the reaction medium.

Q3: What are typical reaction conditions and expected yield?

The reaction is generally performed at elevated temperatures, often under reflux, for several hours. The choice of solvent can impact the reaction rate and yield. While n-butanol is commonly used, other high-boiling point solvents may also be employed.[1] Yields can vary depending on the specific reaction conditions and purity of the starting materials, but optimization can lead to good results.

Q4: How is the final product typically purified?

Purification of this compound is most commonly achieved through:

  • Recrystallization: This is a widely used method for purifying the crude product. Solvents such as ethanol or ethanol-water mixtures are often effective.

  • Column Chromatography: If significant impurities persist after recrystallization, silica gel column chromatography can be employed for further purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: The cyclocondensation may not have proceeded to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if starting materials are still present.- Optimize Temperature: Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent.
Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic or basic can inhibit the desired reaction or promote side reactions. The use of aminoguanidine bicarbonate helps to buffer the reaction.- Use of Bicarbonate Salt: Ensure the use of aminoguanidine bicarbonate to maintain a suitable pH for the cyclization.- Avoid Strong Acids or Bases: Do not add strong acids or bases to the reaction mixture unless a specific protocol calls for it.
Moisture: The presence of water can interfere with the dehydration step of the cyclocondensation.- Use Anhydrous Solvents: Employ anhydrous solvents to minimize water content.- Dry Starting Materials: Ensure that benzil and other reagents are dry before use.
Multiple Spots on TLC Plate Unreacted Starting Materials: Benzil and aminoguanidine may still be present.- Confirm with Standards: Run TLC with standards of your starting materials to confirm their presence.- Optimize Reaction Conditions: Refer to the "Low Yield" section to drive the reaction to completion.
Incomplete Cyclization Intermediate: The initial condensation product, a guanylhydrazone, may not have fully cyclized to the triazine ring.- Prolong Heating: Extended heating can promote the final cyclization and dehydration step.- Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Consider screening other high-boiling point solvents.
Formation of Byproducts: Potential side reactions can lead to various impurities.- Control Reaction Temperature: Avoid excessively high temperatures that might lead to degradation or side reactions.- Purification: Utilize column chromatography to separate the desired product from closely related byproducts.
Difficulty in Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.- Solvent System: The solvent may be too nonpolar. Try a different solvent or a mixture of solvents (e.g., ethanol/water).- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can induce crystallization.
Poor Separation in Column Chromatography - Solvent System Optimization: Experiment with different eluent systems of varying polarity to achieve better separation on a TLC plate before scaling up to a column.- Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to get a narrow band.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods. Optimization may be required for specific laboratory conditions.

Materials:

  • Benzil

  • Aminoguanidine bicarbonate

  • n-Butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 equivalent) and aminoguanidine bicarbonate (1.1 equivalents).

  • Add a suitable amount of n-butanol to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the crude product by vacuum filtration and wash the solid with a small amount of cold n-butanol or ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol. If necessary, perform column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Benzil Benzil Intermediate Guanylhydrazone Intermediate Benzil->Intermediate Condensation Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Unreacted Unreacted Starting Materials Intermediate->Unreacted Incomplete Reaction Hydrolysis Ring-Opened Hydrolysis Products Product->Hydrolysis Acidic/Basic Conditions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Performed CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product (Multiple TLC Spots)? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes SuboptimalConditions Suboptimal Conditions (pH, Moisture) CheckYield->SuboptimalConditions Yes Successful Successful Synthesis CheckPurity->Successful No IdentifyImpurities Identify Spots (Starting Materials, Intermediates) CheckPurity->IdentifyImpurities Yes IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp CheckReagents Use Anhydrous Solvents & Dry Reagents SuboptimalConditions->CheckReagents Purification Optimize Purification (Recrystallization, Chromatography) IdentifyImpurities->Purification

References

Technical Support Center: Purification of 5,6-Diphenyl-1,2,4-triazin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5,6-Diphenyl-1,2,4-triazin-3-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities include unreacted starting materials, such as benzil and aminoguanidine salts. When using unsymmetrical 1,2-dicarbonyl compounds in the synthesis of derivatives, the formation of regioisomers is a frequent side product that can be challenging to separate due to their similar physical properties.[1] Hydrolysis of the triazine ring can also lead to degradation products, especially in the presence of strong acids or bases.[1]

Q2: My purified compound appears to be unstable and decomposes over time. How can I improve its stability?

A2: Some 1,2,4-triazine derivatives can be sensitive to moisture, light, and temperature. To enhance stability, it is recommended to store the purified compound under an inert atmosphere, such as nitrogen or argon, at low temperatures and protected from light.[2] Avoid harsh acidic or basic conditions during work-up and purification to prevent hydrolysis of the triazine ring.[1][2]

Q3: What are the general solubility characteristics of this compound?

A3: Due to its aromatic nature with two phenyl groups, this compound and its derivatives tend to have limited solubility in water. They are generally more soluble in organic solvents.[3] A related derivative was found to be soluble in ethanol, methanol, DMSO, and DMF, but insoluble in chloroform, dichloromethane, carbon tetrachloride, and diethyl ether.[4]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallizing The compound may be impure, or the cooling rate is too fast. The solvent may also be too nonpolar.- Attempt to purify the crude product by column chromatography before recrystallization.- Allow the solution to cool slowly.- Add a small amount of a more polar co-solvent.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Challenges
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities The solvent system (eluent) is not optimal. The column may be overloaded or poorly packed.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the product and impurities.[2]- Ensure the sample is loaded onto the column in a concentrated band.- Pack the column carefully to avoid channels and cracks.
Streaking or tailing of spots on TLC and column fractions The compound may be interacting too strongly with the stationary phase (e.g., silica gel). The compound might be degrading on the silica.- Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce tailing.- Consider using a different stationary phase, such as alumina.
Co-elution of the product with a closely related impurity (e.g., a regioisomer) The polarity of the product and the impurity are very similar.- Use a shallow gradient or isocratic elution with a finely tuned solvent system.- Consider using semi-preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[2]

Data Presentation

Table 1: Qualitative Solubility of a 5,6-Diphenyl-1,2,4-triazine Derivative
SolventSolubility
EthanolSoluble[4]
MethanolSoluble[4]
Dimethyl sulfoxide (DMSO)Soluble[3][4]
Dimethylformamide (DMF)Soluble[4]
AcetoneSoluble[3]
ChloroformInsoluble[4]
DichloromethaneInsoluble[4]
Carbon TetrachlorideInsoluble[4]
Diethyl EtherInsoluble[4]
WaterLimited solubility[3]

Note: This data is for a structurally related derivative and should be used as a general guide. Experimental verification is recommended for this compound.

Table 2: Recommended TLC and Column Chromatography Solvent Systems
ApplicationRecommended Solvent System (v/v)Notes
TLC Analysis Hexane / Ethyl Acetate (various ratios)A good starting point for assessing purity and optimizing column conditions.[5]
Column Chromatography Dichloromethane / Acetone (e.g., 100:1 to 10:1)Effective for the purification of some 1,2,4-triazine derivatives.[6]
Column Chromatography Dichloromethane / MethanolCan be effective for more polar derivatives.

Note: The optimal solvent system is highly dependent on the specific derivative being purified and should be determined empirically using TLC.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine an optimal solvent system using TLC that gives a good separation (Rf value of the desired compound around 0.2-0.4 and good separation from impurities).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]

Visualizations

PurificationWorkflow CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Direct Purification PureProduct Pure Product (>98%) Recrystallization->PureProduct Successful ImpureSolid Impure Solid Recrystallization->ImpureSolid Still Impure ColumnChromatography->PureProduct Successful ImpureOil Impure Oil ColumnChromatography->ImpureOil Co-elution ImpureSolid->ColumnChromatography ImpureOil->Recrystallization Further Purification

Caption: General purification workflow for this compound derivatives.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTLC Is TLC optimized for good separation? Start->CheckTLC OptimizeEluent Optimize eluent system CheckTLC->OptimizeEluent No CheckLoading Is the sample loaded correctly? CheckTLC->CheckLoading Yes OptimizeEluent->Start ImproveLoading Improve loading technique CheckLoading->ImproveLoading No CheckPacking Is the column packed correctly? CheckLoading->CheckPacking Yes ImproveLoading->Start RepackColumn Repack the column CheckPacking->RepackColumn No ConsiderAlternatives Consider alternative methods (e.g., Prep-HPLC) CheckPacking->ConsiderAlternatives Yes RepackColumn->Start

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Amino-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting coupling reactions involving 3-amino-1,2,4-triazines. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using 3-amino-1,2,4-triazines in palladium-catalyzed coupling reactions?

A1: The main challenges stem from the inherent electronic properties and coordinating ability of the 3-amino-1,2,4-triazine core. The nitrogen atoms in the triazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the amino group's nucleophilicity is reduced due to the electron-withdrawing nature of the triazine ring, which can make coupling reactions more sluggish.[1]

Q2: Which coupling reactions are most commonly used to functionalize 3-amino-1,2,4-triazines?

A2: The most prevalent methods for C-C and C-N bond formation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3] The Suzuki coupling is used to introduce aryl or vinyl substituents, while the Buchwald-Hartwig reaction is employed for the arylation of the amino group.[2][3]

Q3: How can I improve the stability of my 3-amino-1,2,4-triazine derivatives in solution?

A3: 3-Amino-1,2,4-triazine derivatives can be susceptible to hydrolysis, oxidation, and photodegradation. To mitigate these issues, it is recommended to prepare fresh solutions when possible. For storage, use low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and consider using buffered solutions to maintain a stable pH. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.

Q4: What are the key parameters to consider when optimizing a Suzuki coupling reaction with a halogenated 3-amino-1,2,4-triazine?

A4: The critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often recommended. A moderately strong inorganic base like potassium carbonate or cesium carbonate is a good starting point. The solvent system often consists of an organic solvent like dioxane or THF with water to aid in dissolving the base.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki Coupling

Question: My Suzuki coupling reaction of a bromo-3-amino-1,2,4-triazine with an arylboronic acid is resulting in a low yield or no product. What are the potential causes and solutions?

Answer: Low yields in Suzuki couplings with this substrate class can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Catalyst Inactivation Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.[4]
Inappropriate Ligand For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[4] These can promote the desired catalytic cycle and minimize catalyst inhibition by the triazine nitrogens.
Ineffective Base/Solvent Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The solubility of the base is crucial; a mixture of an organic solvent with water (e.g., Dioxane/H₂O) often improves solubility and facilitates the reaction.[4]
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use fresh, high-purity boronic acid. Using milder bases like K₃PO₄ or KF can be beneficial. Running the reaction under anhydrous conditions can also mitigate this issue.[5]
Poor Substrate Reactivity The reactivity of the halide on the triazine ring follows the trend I > Br > Cl. If using a chloro-substituted triazine, a more active catalyst system and higher temperatures may be required.[1]
Issue 2: Multiple Side Products in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on a 3-amino-1,2,4-triazine with an aryl bromide and observing significant side products. How can I improve the selectivity?

Answer: Side product formation in Buchwald-Hartwig aminations can arise from reactions such as hydrodehalogenation of the aryl halide or competitive binding to the catalyst.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Hydrodehalogenation This side reaction produces a dehalogenated arene. It can be caused by sources of active hydrogen or an inefficient catalyst. Try using a milder base or lowering the reaction temperature. A more efficient catalyst system can also favor the desired cross-coupling.[6]
Ligand Selection The choice of ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination. For challenging substrates, consider using bulky biarylphosphine ligands like RuPhos or BrettPhos.[7]
Base Incompatibility Strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups. Consider screening other bases like LHMDS or K₃PO₄, though this may require adjusting the reaction temperature.[7][8]
Solvent Effects The reaction solvent can influence catalyst activity and stability. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used. Avoid chlorinated solvents and acetonitrile, which can inhibit the reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-3-amino-1,2,4-triazine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-3-amino-1,2,4-triazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add the 5-bromo-3-amino-1,2,4-triazine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[10]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-amino-1,2,4-triazine with an Aryl Bromide

This protocol provides a general method and may need to be adapted for optimal results.

Materials:

  • 3-Amino-1,2,4-triazine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)

  • NaOtBu or LHMDS (1.5 equiv)

  • Anhydrous Toluene or Dioxane, degassed

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide, palladium precatalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the 3-amino-1,2,4-triazine and the base under a positive flow of inert gas.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation

Table 1: Comparison of Conditions for Suzuki Coupling of Halogenated Triazines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)KOAc (2.5)DMAc1304-12Varies[1]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂OReflux16Varies[2]
PdCl₂(dtbpf) (15)-VariesVariesVariesVaries35-69[11]
Pd(dppf)Cl₂ (Varies)-Cs₂CO₃ (Varies)Dioxane100VariesVariesGeneral

Table 2: Common Conditions for Buchwald-Hartwig Amination

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
Pd₂(dba)₃ (2-4)RuPhos (4-8)LiHMDS (2.5)THF65Good for secondary amines[7]
Pd₂(dba)₃ (2-4)BrettPhos (4-8)LiHMDS (2.5)THF65Good for primary amines[7]
Pd(OAc)₂ (Varies)BiarylphosphineNaOtBuToluene/Dioxane80-110General conditions[9]
(NHC)Pd(allyl)Cl-NaOtBuToluene80NHC-based catalyst[12]

Visualizations

Experimental_Workflow General Workflow for Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis reagents Weigh Reagents: - Triazine Substrate - Coupling Partner - Base add_solids Add Solid Reagents reagents->add_solids catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->add_solids glassware Dry Glassware setup Assemble Reaction under Inert Atmosphere (Ar/N2) glassware->setup setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Reaction Workup: - Quench - Extract - Dry monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for coupling reactions.

Troubleshooting_Tree Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_atmosphere Inert Atmosphere? (Degassed Solvents, Ar/N2 Purge) check_reagents->check_atmosphere Reagents OK reagent_ok Re-run with Fresh Reagents check_reagents->reagent_ok Issue Found check_catalyst Review Catalyst System (Pd Source, Ligand) check_atmosphere->check_catalyst Atmosphere OK atmosphere_ok Improve Degassing & Inert Technique check_atmosphere->atmosphere_ok Issue Found check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions System Appropriate catalyst_ok Screen Different Ligands/Catalysts check_catalyst->catalyst_ok Potential Issue conditions_ok Screen Bases, Solvents, & Temp. check_conditions->conditions_ok Issue Suspected success Improved Yield check_conditions->success Optimization Successful reagent_ok->success atmosphere_ok->success catalyst_ok->success conditions_ok->success

Caption: Decision tree for troubleshooting low reaction yields.

References

How to avoid N,N-disubstitution in reactions with 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-diphenyl-1,2,4-triazin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a particular focus on achieving selective N-monosubstitution and avoiding the common side reaction of N,N-disubstitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting this compound with electrophiles?

The main challenge is controlling the selectivity of the reaction. The exocyclic amino group (-NH2) is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. However, over-alkylation or over-acylation can lead to the formation of undesired N,N-disubstituted products. The triazine ring itself contains nitrogen atoms that could potentially react, although the exocyclic amino group is generally more nucleophilic.

Q2: Why is N,N-disubstitution a common problem?

N,N-disubstitution occurs when the initially formed monosubstituted product reacts further with the electrophile. This is more likely to happen under harsh reaction conditions, with an excess of the electrophile, or when using strong bases that can deprotonate the monosubstituted amine, making it even more nucleophilic.

Q3: How can I confirm if I have synthesized the mono- or di-substituted product?

Spectroscopic methods are essential for product characterization.

  • ¹H NMR: In the monosubstituted product, you should observe a signal for the remaining N-H proton. This signal will be absent in the N,N-disubstituted product. The chemical shift of the protons on the substituent will also differ between the mono- and di-substituted products.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazine ring and the substituent will be different for the mono- and di-substituted products.

  • IR Spectroscopy: The monosubstituted product will show an N-H stretching vibration, which will be absent in the di-substituted product.

  • Mass Spectrometry: The molecular weight of the mono- and di-substituted products will differ by the mass of the substituent group.

Troubleshooting Guide: Avoiding N,N-Disubstitution

This guide provides strategies to promote selective N-monosubstitution.

Issue: Formation of N,N-disubstituted product as the major product.

Root Cause Analysis and Solutions:

The formation of the N,N-disubstituted product is favored by conditions that increase the reactivity of the monosubstituted intermediate or by a high concentration of the electrophile. The following workflow outlines the key parameters to control.

G cluster_0 Problem Identification cluster_1 Reaction Parameter Optimization cluster_2 Advanced Strategies cluster_3 Desired Outcome Problem High Yield of N,N-Disubstituted Product Stoichiometry Control Stoichiometry (Electrophile:Amine Ratio) Problem->Stoichiometry Primary Control Base Choice and Amount of Base Problem->Base Solvent Select Appropriate Solvent Problem->Solvent Temperature Optimize Reaction Temperature Problem->Temperature Addition Slow Addition of Electrophile Problem->Addition ProtectingGroup Use of Protecting Groups Problem->ProtectingGroup Alternative Strategy Outcome Selective N-Monosubstitution Stoichiometry->Outcome Base->Outcome Solvent->Outcome Temperature->Outcome Addition->Outcome ProtectingGroup->Outcome

Caption: Logical workflow for troubleshooting N,N-disubstitution.

Detailed Troubleshooting Steps:

ParameterRecommendation for MonosubstitutionRationale
Stoichiometry Use a 1:1 or a slight excess of the this compound relative to the electrophile.Reduces the availability of the electrophile to react with the monosubstituted product.
Base Use a weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine). Use stoichiometric amounts of the base.Strong bases (e.g., NaH, LDA) can deprotonate the monosubstituted amine, significantly increasing its nucleophilicity and promoting disubstitution.
Solvent Use a polar aprotic solvent (e.g., THF, DMF, Acetonitrile).These solvents can solvate the cation of the base, but do not participate in hydrogen bonding, which can affect the nucleophilicity of the amine.
Temperature Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature.Lower temperatures decrease the reaction rate, allowing for better control and minimizing the formation of the disubstituted product.
Addition of Reagents Add the electrophile slowly and dropwise to the solution of the amine and base.This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the reaction with the more abundant starting amine.
Protecting Groups Consider using a protecting group strategy if other methods fail.This involves protecting one of the N-H protons of the amino group, performing the substitution on the other, and then deprotecting. This is a more involved but highly effective method for ensuring monosubstitution.

Experimental Protocols

General Protocol for Selective N-Monoalkylation

This protocol provides a starting point for achieving selective monoalkylation. Optimization may be required for different alkylating agents.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) in dry THF, add a weak base such as K₂CO₃ (1.1 eq.).

    • Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the alkyl halide (1.0 eq.) dropwise over a period of 30-60 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protecting Group Strategy Workflow

For challenging cases where monosubstitution is difficult to achieve directly, a protecting group strategy can be employed.

G Start This compound Protection Protection of one N-H (e.g., with Boc anhydride) Start->Protection ProtectedAmine N-Boc-protected amine Protection->ProtectedAmine Substitution Reaction with Electrophile (Alkylation/Acylation) ProtectedAmine->Substitution ProtectedSubstituted Protected N-monosubstituted product Substitution->ProtectedSubstituted Deprotection Deprotection (e.g., with TFA) ProtectedSubstituted->Deprotection FinalProduct N-monosubstituted product Deprotection->FinalProduct

Caption: Workflow for selective monosubstitution using a protecting group.

This technical support guide provides a framework for addressing the common challenge of N,N-disubstitution in reactions with this compound. By carefully controlling reaction parameters and considering advanced strategies like protecting groups, researchers can significantly improve the selectivity towards the desired monosubstituted products.

Troubleshooting low solubility issues of triazine compounds in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with triazine compounds during bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do my triazine compounds exhibit low aqueous solubility?

A1: Triazine derivatives, particularly those developed as kinase inhibitors, are often aromatic and possess a rigid heterocyclic core.[1][2] This structure can lead to high crystal lattice energy and moderate to high lipophilicity (a preference for an organic environment over an aqueous one), both of which contribute to poor solubility in the aqueous buffers used for most bioassays.[3] If a compound precipitates, its actual concentration in the assay is unknown and lower than intended, which can lead to inaccurate results like underestimated potency (e.g., a higher IC50 value).[3][4][5]

Q2: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay?

A2: There is no universal maximum concentration, as sensitivity to DMSO is highly dependent on the specific cell line and the duration of exposure.[6][7] However, a general guideline is to keep the final concentration at or below 0.5%.[6][8] Many researchers recommend 0.1% or lower for sensitive cells or long-term studies.[6][7][9] It is critical to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.[6][9]

Q3: How does compound precipitation affect my bioassay results?

A3: Compound precipitation significantly compromises the accuracy and reliability of bioassay data.[4][5] When a compound is not fully soluble, the concentration curve for dose-response analysis is shifted, leading to an inaccurate calculation of parameters like IC50.[4] This can cause underestimated activity, reduced hit rates in high-throughput screening (HTS), variable data, and misleading structure-activity relationships (SAR).[4][5] Precipitated particles can also interfere with assay readouts, for example by scattering light in absorbance-based assays, leading to false positives.[10]

Q4: Can low solubility create discrepancies between different types of assays (e.g., biochemical vs. cell-based)?

A4: Yes, this is a common issue. Biochemical assays (e.g., isolated enzyme assays) can often tolerate higher concentrations of DMSO or other solubilizing agents like serum proteins (e.g., BSA) compared to cell-based assays.[4] A compound may appear potent in an enzyme assay where it is fully solubilized, but show significantly lower activity in a subsequent cell-based assay where the lower tolerable DMSO concentration causes it to precipitate.[4]

Troubleshooting Guides

This section provides step-by-step guidance for specific problems you may encounter.

Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.

Solution Workflow:

G start Precipitation Observed Upon Dilution? check_dmso Is final DMSO concentration < 0.5% and optimized? start->check_dmso Yes end_point Solubility Issue Resolved start->end_point No reduce_conc Action: Lower the highest test concentration. check_dmso->reduce_conc No modify_dilution Action: Use serial dilution in assay buffer. check_dmso->modify_dilution Yes reduce_conc->modify_dilution use_cosolvent Option 1: Use Co-solvents (e.g., PEG-400, ethanol) modify_dilution->use_cosolvent Precipitation Persists adjust_ph Option 2: Adjust Buffer pH (for ionizable compounds) use_cosolvent->adjust_ph use_cosolvent->end_point Success use_excipient Option 3: Use Excipients (e.g., Cyclodextrins) adjust_ph->use_excipient adjust_ph->end_point Success use_excipient->end_point Select best method

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: First, ensure you are using the highest tolerable concentration of DMSO for your specific cells, as this is the simplest approach.[6][8] Perform a dose-response curve with DMSO alone to find the concentration that does not impact cell viability or the assay signal.

  • Modify Dilution Protocol: Avoid single, large dilutions from a high-concentration DMSO stock directly into the buffer. Instead, perform a serial dilution of the compound in the assay buffer itself.[6][11] This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Reduce Final Concentration: If precipitation still occurs at your highest desired concentration, you may be exceeding the compound's maximum aqueous solubility. The most straightforward solution is to lower the top concentration of your dose-response curve.[4]

  • Employ Formulation Strategies: If the above methods are insufficient, you must actively improve the compound's solubility.[12]

    • Co-solvents: Add a small, cell-compatible percentage of another organic solvent like ethanol, polyethylene glycol (PEG-400), or propylene glycol to the assay buffer.[11]

    • pH Adjustment: If your triazine compound has acidic or basic functional groups, its solubility will be pH-dependent. Adjusting the buffer pH can ionize the compound, significantly increasing its solubility. Ensure the final pH is compatible with your biological system.

    • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays.

Data Presentation: Solubility Enhancement Strategies

Quantitative data on the solubility of specific novel triazine compounds is often not publicly available. However, studies on related compounds demonstrate the effectiveness of various solubilization techniques.

Table 1: DMSO Tolerance in Common Cell Lines

Cell Line Type Recommended Max DMSO Concentration Incubation Time Reference(s)
Robust Cancer Cell Lines 0.5% - 1.0% Up to 72 hours [6],[8]
Sensitive/Primary Cells < 0.1% Variable [6],[8]

| General Guideline (starting point) | ≤ 0.5% | Assay-dependent |,[6],[8] |

Table 2: Example of Co-Solvent Effect on Triazine Solubility This table shows data for the triazine pesticide Atrazine, demonstrating the principle of how co-solvents can enhance solubility. The effect will be compound-specific.

CompoundSolvent System (at 100°C)Solubility Increase (vs. Pure Water)Reference(s)
AtrazineWater + Urea~2-fold
AtrazineWater + Ethanol>10-fold

Experimental Protocols

Protocol 1: Determining DMSO Tolerance for a Cell Line

This protocol helps establish the maximum non-toxic concentration of DMSO for your specific cell line.

Methodology:

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%).[6]

  • Treatment: Add an equal volume of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control containing only the medium.

  • Incubation: Incubate the plate for the duration of your planned bioassay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of DMSO on the cells.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[6]

Protocol 2: Using Cyclodextrins for Solubilization

This protocol provides a method for preparing a triazine compound complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired biological buffer at a concentration known to be effective and non-toxic (e.g., 1-5% w/v is a common starting point).

  • Add Compound: Add an excess amount of your solid triazine compound to the HP-β-CD solution.

  • Equilibration: Stir or shake the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach equilibrium for the formation of the inclusion complex.

  • Separation: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet the remaining undissolved solid.

  • Quantification: Carefully collect the supernatant. This solution contains your compound solubilized by the cyclodextrin. The concentration of the dissolved compound must be accurately determined using an analytical method like HPLC-UV before use in a bioassay.

Visualizations

Experimental Workflow: Compound Stock Preparation and Dilution

The following diagram illustrates the critical steps in preparing a compound for a bioassay, highlighting points where solubility issues can arise.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution for Assay solid Solid Compound dissolve Dissolve in 100% DMSO (e.g., 10-20 mM) solid->dissolve stock High-Concentration Stock Solution dissolve->stock intermediate Intermediate Dilution (Optional, in DMSO or Buffer) stock->intermediate final_dilution Final Dilution into Aqueous Assay Buffer intermediate->final_dilution assay_plate Final Assay Plate (e.g., 100 µM -> serial dilution) final_dilution->assay_plate note Critical Point: Precipitation often occurs here due to solvent change. final_dilution->note

Caption: Workflow for preparing and diluting compound stocks for bioassays.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by a Triazine Compound

Many triazine derivatives are developed as kinase inhibitors. The PI3K/AKT/mTOR pathway is a common target. Gedatolisib is an example of a potent, triazine-based inhibitor of both PI3K and mTOR.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Gedatolisib (Triazine Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a triazine compound.

References

Technical Support Center: Scaling Up the Production of 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,6-Diphenyl-1,2,4-triazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most widely reported method for synthesizing this compound is the cyclocondensation of benzil with aminoguanidine bicarbonate.[1] This reaction is typically carried out in a suitable solvent such as n-butanol under reflux conditions.[1]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors required are:

  • Benzil: The purity of this starting material is crucial, as impurities can lead to the formation of side products and result in lower yields.

  • Aminoguanidine bicarbonate: The stability of this reagent is important. Ensure it is stored under appropriate conditions to prevent degradation.

Q3: What are the typical reaction conditions for the synthesis?

A3: The reaction is generally performed at elevated temperatures, typically at the reflux temperature of the solvent used. Common solvents include n-butanol or ethanol.[1] The reaction time can vary, and it is advisable to monitor the progress using Thin Layer Chromatography (TLC).

Q4: What is the expected yield for this synthesis?

A4: While specific yields for the large-scale production of this compound are not extensively reported in publicly available literature, laboratory-scale syntheses of similar triazine derivatives often report yields in the range of 60-70%.[2] Optimization of reaction parameters is crucial to achieve higher yields during scale-up.

Q5: How is the final product typically purified?

A5: Purification of this compound commonly involves recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2] For persistent impurities, column chromatography on silica gel may be necessary.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting materials. 3. Suboptimal reaction temperature. 4. Impure starting materials.1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Use fresh, high-purity aminoguanidine bicarbonate. 3. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 4. Verify the purity of benzil before starting the reaction.
Multiple Spots on TLC (Impure Product) 1. Presence of unreacted starting materials. 2. Formation of side products from impurities in starting materials. 3. Self-condensation of benzil.1. Ensure the reaction goes to completion. 2. Use highly pure starting materials. 3. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions. Consider purification by column chromatography.[2]
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization.1. After cooling the reaction mixture, add a co-solvent in which the product is less soluble (e.g., water) to induce precipitation. 2. Purify the crude product by column chromatography before attempting recrystallization.[2]
Product Discoloration 1. Presence of colored impurities from starting materials. 2. Degradation of the product at high temperatures.1. Purify the starting materials before the reaction. 2. Avoid prolonged heating. Consider purification by recrystallization with activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods.[1] Optimization may be required for scale-up.

1. Reagent Preparation:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1 equivalent) in n-butanol.

  • In a separate container, prepare a solution of aminoguanidine bicarbonate (1.1 equivalents) in a minimal amount of water, if necessary, to aid dissolution before adding to the reaction mixture.

2. Reaction:

  • Add the aminoguanidine bicarbonate to the solution of benzil in n-butanol.

  • Heat the reaction mixture to reflux and maintain this temperature.

  • Monitor the reaction progress by TLC.

3. Work-up:

  • Once the reaction is complete (indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature.

  • A solid precipitate of the product should form upon cooling. If not, the volume of the solvent can be reduced under vacuum, or a co-solvent can be added to induce precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with a cold solvent (e.g., cold ethanol or water).

4. Purification:

  • Recrystallize the crude product from a suitable solvent such as ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by melting point, NMR, and IR spectroscopy.

Visualizations

Synthesis_Pathway cluster_0 Reaction Vessel Benzil Benzil Reaction Cyclocondensation Benzil->Reaction Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Reaction Solvent n-Butanol (Solvent) Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product (TLC)? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes Purify Column Chromatography CheckPurity->Purify Yes Recrystallize Recrystallize CheckPurity->Recrystallize No ExtendReaction Extend Reaction Time IncompleteReaction->ExtendReaction Yes CheckReagents Check Reagent Purity IncompleteReaction->CheckReagents No ExtendReaction->CheckYield CheckReagents->Start Purify->Recrystallize End Pure Product Recrystallize->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 1,2,4-Triazino[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazino[3,4-b]thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for creating 1,2,4-triazino[3,4-b]thiadiazoles?

A1: The most common and effective method involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a bifunctional electrophile. Typically, this is an α-haloketone (like phenacyl bromides), an α-haloester, or a hydrazonoyl halide.[1][2][3] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the fused 1,2,4-triazino[3,4-b]thiadiazine ring system.[1]

Q2: What are the typical starting materials required for this synthesis?

A2: The key precursors are:

  • 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols: The substituent at the 5-position can be varied to introduce chemical diversity.

  • α-Haloketones (e.g., phenacyl bromides), α-haloesters, or hydrazonoyl chlorides: These reagents provide the carbon backbone for the thiadiazine ring.

Q3: What solvents are commonly used for this reaction?

A3: A range of polar solvents can be employed, with the choice often depending on the specific reactants and reaction temperature. Commonly used solvents include ethanol, dimethylformamide (DMF), and acetic acid.[1] Refluxing ethanol is frequently cited in the literature.[1]

Q4: Is a catalyst required for the cyclization step?

A4: The necessity of a catalyst depends on the specific reactants. In many protocols, a base catalyst such as triethylamine or potassium hydroxide is used to facilitate the reaction.[1][2][3] However, some syntheses can proceed in refluxing acetic acid without an additional catalyst.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature may be too low for cyclization or too high, leading to decomposition. 2. Inefficient Catalyst: The chosen base may not be strong enough, or the concentration may be suboptimal. 3. Poor Quality Starting Materials: Impurities in the 1,2,4-triazole-3-thiol or the electrophile can inhibit the reaction. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Optimize Temperature: If the reaction is sluggish, gradually increase the temperature. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 2. Screen Catalysts: If using a base, try alternative bases like triethylamine or potassium hydroxide. Optimize the catalyst loading. 3. Purify Starting Materials: Recrystallize or chromatograph the starting materials to ensure high purity. 4. Adjust Stoichiometry: Ensure an appropriate molar ratio, typically a slight excess of the electrophile may be beneficial.
Formation of Side Products 1. Intermolecular Reactions: At high concentrations, intermolecular side reactions may compete with the desired intramolecular cyclization. 2. Decomposition: Sensitive functional groups on the starting materials may degrade under the reaction conditions. 3. Alternative Cyclization Pathways: The electrophile may have multiple reactive sites, leading to regioisomers.1. Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization. 2. Protect Sensitive Groups: If a functional group is not stable, consider using a protecting group strategy. 3. Choose Specific Reagents: Employ electrophiles with well-defined reactivity to control the cyclization outcome.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar chromatographic behavior. 2. Product Insolubility: The final product may be poorly soluble in common organic solvents.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques like recrystallization or preparative HPLC. 2. Recrystallization: Test a variety of solvents and solvent mixtures for recrystallization. Hot filtration may be necessary if the product is sparingly soluble even at high temperatures.

Experimental Protocols

General Procedure for the Synthesis of 3,6-Disubstituted-7H-1,2,4-triazolo[3,4-b][4][5][6]thiadiazines

This protocol is a generalized procedure based on common synthetic routes.[4]

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as anhydrous ethanol or a mixture of ethanol and DMF (10:1).[1]

  • Addition of Electrophile: To this solution, add the appropriate α-haloketone (e.g., substituted phenacyl bromide) (1 equivalent).

  • Addition of Catalyst (if applicable): If the reaction requires a basic catalyst, add triethylamine (a few drops) to the mixture.[1]

  • Reaction: Reflux the reaction mixture for several hours (typically 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and then purify by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to afford the pure 1,2,4-triazino[3,4-b]thiadiazole derivative.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various 1,2,4-triazolo[3,4-b][5][4][6]thiadiazine derivatives.

Starting 1,2,4-TriazoleElectrophileSolventCatalystReaction TimeYield (%)Reference
4-amino-5-aryl/alkyl-3-mercapto-1,2,4-triazoles2-bromo-1,4-naphthoquinoneEthanolHClReflux56-82[1]
4-amino-3-mercapto-1,2,4-triazole derivatives2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneEthanol/Acetic AcidTriethylamineReflux70-75[1]
2-(4-amino-5-mercapto-4H-[1][5][6]triazol-3-yl)phenolAromatic/heterocyclic α-bromoacetyl derivativesEthanolAcetic AcidRefluxModerate to Good[1]
4-amino-5-[2-(2-piperazinyl-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiolPhenacyl bromidesEthanol/DMF (10:1)-Reflux-[1]
4-amino-5-ethyl-3-mercapto-1,2,4-triazoleSubstituted hydrazonoyl chloridesDioxaneTriethylamineReflux80-88[1]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reagents 1. Dissolve 4-amino-5-substituted- 4H-1,2,4-triazole-3-thiol and α-haloketone in solvent start->reagents catalyst 2. Add Catalyst (e.g., Triethylamine) reagents->catalyst reflux 3. Reflux Reaction Mixture catalyst->reflux workup 4. Cool and Precipitate Product reflux->workup purify 5. Filter and Purify (Recrystallization) workup->purify end End Product purify->end

Caption: General experimental workflow for the synthesis of 1,2,4-triazino[3,4-b]thiadiazoles.

Signaling Pathway (Logical Relationship)

logical_relationship triazole 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol s_alkylation S-Alkylation Intermediate triazole->s_alkylation electrophile α-Haloketone / Hydrazonoyl Halide electrophile->s_alkylation cyclization Intramolecular Cyclization s_alkylation->cyclization product 1,2,4-Triazino[3,4-b]thiadiazole cyclization->product

Caption: Key steps in the formation of the 1,2,4-triazino[3,4-b]thiadiazole ring system.

References

Overcoming steric hindrance in substitutions on the 1,2,4-triazine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during substitution reactions on the 1,2,4-triazine ring.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a 1,2,4-triazine with a bulky nucleophile is giving low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in SNAr reactions on the 1,2,4-triazine ring with sterically demanding nucleophiles are a common issue. The electron-withdrawing nature of the nitrogen atoms in the triazine ring generally favors nucleophilic substitution; however, bulky groups on either the nucleophile or the triazine ring can significantly hinder the reaction.[1][2][3]

Here are several troubleshooting strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition of starting materials and products.[4]

  • Change the Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) and do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[5] In some cases, less polar solvents like THF or acetone might be beneficial depending on the solubility of your reactants.[6]

  • Use a Stronger Base: If your nucleophile requires deprotonation, a stronger, non-nucleophilic base can increase the concentration of the active nucleophile. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For less basic conditions, a hindered amine base like diisopropylethylamine (DIEA) can be superior to triethylamine (NEt3) to avoid potential side reactions.[6]

  • Optimize the Leaving Group: The nature of the leaving group is critical. Good leaving groups for SNAr reactions are typically electron-withdrawing and stable as anions. If you are starting with a chloro-substituted triazine, consider converting it to a better leaving group, such as a fluoro or a sulfonyl group, if synthetically feasible.

  • Consider Catalysis: In some cases, transition metal catalysis can facilitate substitutions that are difficult to achieve under standard SNAr conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C or C-N bonds, respectively, and may be less sensitive to certain types of steric hindrance.[6]

Q2: I am attempting a sequential substitution on a di- or tri-substituted 1,2,4-triazine, and the second/third substitution is failing, especially with a bulky nucleophile. What should I consider?

A2: Sequential substitutions on a 1,2,4-triazine ring become progressively more difficult due to both electronic and steric effects. The introduction of the first substituent can electronically deactivate the ring towards further substitution, and both the existing and incoming substituents can sterically hinder the approach of the next nucleophile.

Troubleshooting Steps:

  • Order of Nucleophile Addition: When performing multiple substitutions with nucleophiles of varying reactivity and steric bulk, it is often advantageous to introduce the least reactive or most sterically hindered nucleophile first. This is because the initial substitution is generally easier.

  • Reaction Conditions for Each Step: Do not assume that the optimal conditions for the first substitution will be suitable for subsequent substitutions. You may need to systematically increase the harshness of the reaction conditions (e.g., higher temperature, stronger base) for each subsequent step.

  • Intermediate Isolation and Purification: While one-pot sequential substitutions are efficient, isolating and purifying the intermediate product after the first substitution can sometimes lead to better overall yields for the second substitution, as it removes any byproducts or unreacted starting materials that might interfere.[6]

Logical Workflow for Sequential Substitution

G Start Start with Di/Tri-Halogenated 1,2,4-Triazine Step1 First Substitution (Least Reactive/ Most Hindered Nucleophile) Start->Step1 Step2 Second Substitution (More Reactive/ Less Hindered Nucleophile) Step1->Step2 Troubleshoot1 Low Yield? Step1->Troubleshoot1 End Final Product Step2->End Troubleshoot2 No Reaction? Step2->Troubleshoot2 Optimize1 Increase Temp Change Solvent Stronger Base Troubleshoot1->Optimize1 Optimize2 Harsher Conditions Isolate Intermediate Consider Catalysis Troubleshoot2->Optimize2 Optimize1->Step1 Optimize2->Step2

Caption: Troubleshooting workflow for sequential substitutions on a 1,2,4-triazine ring.

Q3: Are there alternative synthetic routes to construct a sterically hindered 1,2,4-triazine that avoid direct substitution on the ring?

A3: Yes, when direct substitution fails due to excessive steric hindrance, constructing the triazine ring with the desired substituents already in place is a powerful alternative strategy. This often involves condensation reactions.

  • Condensation of 1,2-Dicarbonyl Compounds with Amidrazones or Acid Hydrazides: This is a classical and versatile method for synthesizing 1,2,4-triazines.[7][8] By choosing appropriately substituted 1,2-dicarbonyl compounds and acid hydrazides, you can introduce bulky groups at various positions of the resulting triazine ring. A limitation of this method is that unsymmetrical 1,2-diketones can lead to regioisomeric mixtures.[8]

  • Domino Annulation Reactions: More recent methods involve [4+2] domino annulation reactions using readily available starting materials, which can be a highly efficient way to construct the triazine core.[9]

Experimental Protocol: One-Pot Synthesis of Substituted 1,2,4-Triazines

This protocol is a general example of a condensation reaction to form the 1,2,4-triazine ring.[7]

  • Reaction Setup: To a stirred solution of a base (e.g., sodium tertiary-butoxide, 1 g) in a suitable solvent (e.g., benzene), add the amide (1 mmol).

  • Addition of Diketone: Following the addition of the amide, add the 1,2-dicarbonyl compound (1 mmol). Continue stirring until a jelly-like intermediate is formed.

  • Cyclization: Add ethanol (10 mL) to dissolve the intermediate, followed by the addition of hydrazine hydrate (1.5 mmol).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC). Upon completion, extract the product with a suitable organic solvent (e.g., benzene), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Troubleshooting Data

The following table summarizes key parameters and their effects when troubleshooting sterically hindered substitutions.

ParameterRecommended ActionRationalePotential Pitfalls
Temperature Increase in increments (e.g., 80 °C, 100 °C, 120 °C)Provides activation energy to overcome steric repulsion.Decomposition of starting materials or product; increased side reactions.
Solvent Switch to a high-boiling polar aprotic solvent (DMF, DMSO)Stabilizes charged intermediates in SNAr reactions.[5]Difficult to remove during work-up; potential for side reactions at high temperatures.
Base Use a stronger, non-nucleophilic base (e.g., DIEA, NaH)Increases the concentration of the active nucleophile without competing in the reaction.[6]Strong bases can cause side reactions or deprotonation at undesired positions.
Catalyst Introduce a Pd catalyst for cross-coupling reactionsCan facilitate bond formation under milder conditions and may be less sensitive to steric hindrance than SNAr.[6]Catalyst poisoning, ligand optimization may be required.

Logical Relationships in Overcoming Steric Hindrance

The following diagram illustrates the decision-making process when encountering a failed substitution reaction on the 1,2,4-triazine ring due to steric hindrance.

G Start Substitution Reaction Fails (Low/No Yield) Check_Sterics Is Steric Hindrance a Likely Cause? Start->Check_Sterics Optimize_Conditions Optimize SNAr Conditions Check_Sterics->Optimize_Conditions Yes Change_Strategy Change Synthetic Strategy Check_Sterics->Change_Strategy Optimization Fails Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Stronger_Base Use Stronger Base Optimize_Conditions->Stronger_Base Ring_Construction Ring Construction (e.g., Condensation) Change_Strategy->Ring_Construction Catalysis Use Catalysis (e.g., Pd-coupling) Change_Strategy->Catalysis Success Successful Substitution Increase_Temp->Success Change_Solvent->Success Stronger_Base->Success Ring_Construction->Success Catalysis->Success

Caption: Decision tree for addressing sterically hindered substitutions on 1,2,4-triazines.

References

Stability testing of 5,6-Diphenyl-1,2,4-triazin-3-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of 5,6-Diphenyl-1,2,4-triazin-3-amine

This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting stability studies on this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of this compound.

Q1: My this compound sample shows significant degradation in the control sample (time zero). What could be the cause?

A1: This could be due to several factors:

  • Solvent Instability: The compound may be unstable in the chosen dissolution solvent. Ensure the solvent is inert and of high purity. Consider preparing the sample in a mobile phase-like solvent immediately before analysis.

  • Light Sensitivity: The compound may be photolabile. Protect your samples from light during preparation and analysis.

  • Contaminated Glassware or Solvents: Impurities in glassware or solvents can catalyze degradation. Use scrupulously clean glassware and high-purity (e.g., HPLC grade) solvents.

Q2: I am observing poor peak shape (tailing or fronting) during the HPLC analysis of my stability samples. How can I improve this?

A2: Poor peak shape is often related to chromatographic conditions:

  • Peak Tailing: This is common for basic compounds like aminotriazines due to interactions with acidic silanol groups on the silica-based column.

    • Solution: Use a base-deactivated column, or add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. Lowering the mobile phase pH to around 3-4 can also protonate the silanols and reduce these interactions.

  • Peak Fronting: This can be caused by sample overload or a sample solvent that is stronger than the mobile phase.

    • Solution: Dilute your sample and re-inject. Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.

Q3: I am not seeing any degradation of this compound even under harsh acidic or basic conditions. Is this expected?

A3: While the 1,2,4-triazine ring is known to be susceptible to hydrolysis, the presence of the bulky phenyl groups at the 5 and 6 positions may confer some steric hindrance, potentially slowing down the degradation process. If no degradation is observed, consider increasing the severity of the stress conditions:

  • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).

  • Increase the temperature (e.g., to 80°C or reflux).

  • Extend the duration of the stress testing.

Q4: How can I confirm the identity of the degradation products?

A4: Identifying unknown degradation products typically requires more advanced analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for obtaining the molecular weight of the degradation products, which provides clues to their structure. Fragmentation patterns from MS/MS analysis can further aid in structural elucidation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), NMR spectroscopy can provide detailed structural information.

Experimental Protocols

A detailed methodology for conducting forced degradation studies on this compound is provided below.

Protocol 1: Acid and Base-Catalyzed Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic Hydrolysis:

      • To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl. Make up the volume with 0.1 M HCl.

      • Prepare a parallel sample using 1 M HCl for more aggressive stress testing.

    • Basic Hydrolysis:

      • To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M NaOH. Make up the volume with 0.1 M NaOH.

      • Prepare a parallel sample using 1 M NaOH.

    • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the dissolution solvent (e.g., 1:1 acetonitrile:water).

  • Incubation:

    • Incubate all solutions (acidic, basic, and control) at a constant temperature, for example, 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately before injection into the HPLC, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions.

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl at 60°C 0100.00-
892.510.85
2485.220.85, 1.15
1 M HCl at 60°C 0100.00-
488.120.85, 1.15
1276.430.85, 1.15, 0.70
0.1 M NaOH at 60°C 0100.00-
890.310.92
2481.720.92, 0.65
1 M NaOH at 60°C 0100.00-
484.620.92, 0.65
1270.930.92, 0.65, 1.25

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid_stress Acidic Stress (0.1M & 1M HCl) stock->acid_stress base_stress Basic Stress (0.1M & 1M NaOH) stock->base_stress control Control Sample stock->control incubate Incubate at 60°C acid_stress->incubate base_stress->incubate control->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the stability testing of this compound.

Plausible Degradation Pathways

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) parent This compound acid_intermediate Protonated Triazine Ring parent->acid_intermediate Protonation base_intermediate Hydroxide Adduct parent->base_intermediate Nucleophilic Attack by OH⁻ acid_product 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (Amine Hydrolysis) acid_intermediate->acid_product Nucleophilic Attack by H₂O ring_opening_acid Ring-Opened Products acid_intermediate->ring_opening_acid Ring Cleavage base_product 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (Amine Hydrolysis) base_intermediate->base_product ring_opening_base Ring-Opened Products base_intermediate->ring_opening_base Ring Cleavage

Caption: Plausible degradation of this compound.

Validation & Comparative

A Comparative Guide to the Biological Activities of 5,6-Diphenyl-1,2,4-triazin-3-amine and Its Isomeric Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5,6-diphenyl-1,2,4-triazin-3-amine and its isomeric counterparts, the diphenyl-amino substituted 1,2,3- and 1,3,5-triazines. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug discovery and development.

Introduction to Triazine Isomers

Triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms in the ring. The arrangement of these nitrogen atoms gives rise to three constitutional isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. These scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The specific orientation of the nitrogen atoms influences the electronic properties, polarity, and steric hindrance of the molecule, which in turn dictates its interaction with biological targets.

This guide focuses on a comparative analysis of diphenyl-amino substituted derivatives of these three triazine isomers, with a primary focus on this compound due to the larger volume of available research.

Comparative Biological Activity

The biological activities of triazine isomers are diverse, with numerous derivatives exhibiting potent anticancer, enzyme inhibitory, and antimicrobial properties. The substitution of phenyl and amino groups on the triazine core significantly modulates this activity.

Anticancer Activity

Derivatives of 1,2,4- and 1,3,5-triazines have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.

Compound/Derivative Triazine Isomer Cancer Cell Line IC50 (µM) Reference
Imidazo[2,1-c][1][2][3]triazin-6-amine derivative (6h)1,2,4-TriazineHL60 (Leukemia)9.8[2]
Imidazo[2,1-c][1][2][3]triazin-6-amine derivative (6o)1,2,4-TriazineMCF-7 (Breast)20.4[2]
Imidazo[2,1-c][1][2][3]triazin-6-amine derivative (6r)1,2,4-TriazineMOLT-4 (Leukemia)13.0[2]
Phenylamino-s-triazine derivative (2d)1,3,5-TriazineC26 (Colon Carcinoma)0.38[1]
Phenylamino-s-triazine derivative (2d)1,3,5-TriazineMCF7 (Breast Cancer)6.54[1]
Phenylamino-s-triazine derivative (3a)1,3,5-TriazineC26 (Colon Carcinoma)1.21[1]
Phenylamino-s-triazine derivative (3b)1,3,5-TriazineMCF7 (Breast Cancer)6.19[1]
Imidazolyl-1,3,5-triazine derivative1,3,5-TriazineP388 (Murine Leukemia)> HMPMM[4]
Tri-amino-substituted 1,3,5-triazine (11e)1,3,5-TriazineA549 (Lung Cancer)0.028[5][6]

Note: Direct comparative data for diphenyl-amino-1,2,3-triazine derivatives is limited in the current literature.

Enzyme Inhibitory Activity

Triazine derivatives have been investigated as inhibitors of various enzymes implicated in diseases such as diabetes, Alzheimer's disease, and inflammation.

Compound/Derivative Triazine Isomer Target Enzyme IC50 (µM) Reference
Azinane triazole-based derivative (12d)1,2,4-TriazineAcetylcholinesterase (AChE)0.73 ± 0.54[7]
Azinane triazole-based derivative (12m)1,2,4-TriazineButyrylcholinesterase (BChE)0.038 ± 0.50[7]
Azinane triazole-based derivative (12d)1,2,4-Triazineα-Glucosidase36.74 ± 1.24[7]
1,3,5-Triazine nitrogen mustard (C)1,3,5-TriazineAcetylcholinesterase (AChE)0.065[8]
1,3,5-Triazine nitrogen mustard (D)1,3,5-TriazineAcetylcholinesterase (AChE)0.092[8]
6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one (E)1,3,5-TriazineBACE-118.03 ± 0.01[8]
1,3,5-Triazin-2-yl amino acid derivative (7)1,3,5-TriazineMonoamine Oxidase-A (MAO-A)Comparable to clorgyline[3][9]
1,3,5-Triazin-2-yl amino acid derivative (18)1,3,5-TriazineMonoamine Oxidase-A (MAO-A)Comparable to clorgyline[3][9]

Note: Direct comparative data for diphenyl-amino-1,2,3-triazine derivatives is limited in the current literature.

Antimicrobial Activity

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch to simpler sugars. The reduction in starch content is measured using an iodine-based colorimetric method.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 µL of the test compound at various concentrations, 50 µL of α-amylase solution (in phosphate buffer, pH 6.8), and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 50 µL of 1% starch solution to initiate the reaction and incubate for another 10 minutes at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Data Analysis: The percentage of inhibition is calculated as: [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The enzymatic activity is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound at various concentrations, 25 µL of α-glucosidase solution (from Saccharomyces cerevisiae in phosphate buffer, pH 6.8), and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 25 µL of pNPG solution (5 mM).

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing 25 µL of the test compound at various concentrations, 50 µL of 0.1 M phosphate buffer (pH 8.0), and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.

  • Substrate and Chromogen Addition: Add 25 µL of DTNB solution and 25 µL of acetylthiocholine iodide (ATCI) solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: [1 - (Rate of test / Rate of control)] x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathways

The anticancer activity of many triazine derivatives is attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some triazine derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazine Triazine Inhibitor Triazine->PI3K Triazine->Akt

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by triazine derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Many anticancer agents, including certain triazine derivatives, exert their effects by inducing apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Bcl2_family Bcl-2 Family (Bax/Bak, Bid) Caspase8->Bcl2_family cleaves Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress DNA_Damage->Bcl2_family activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis Triazine Triazine Derivative Triazine->DNA_Damage Triazine->Bcl2_family Triazine->Caspase3

Caption: Overview of the intrinsic and extrinsic apoptosis pathways, which can be modulated by triazine derivatives.

Conclusion

The triazine scaffold, in its various isomeric forms, represents a versatile platform for the development of novel therapeutic agents. While this compound and its derivatives have been extensively studied, revealing a broad spectrum of biological activities, the corresponding 1,3,5-triazine isomers also show significant promise, particularly in the area of anticancer research. The available data suggests that the arrangement of nitrogen atoms within the triazine ring, along with the nature and position of substituents, plays a critical role in determining the biological activity profile. Further comparative studies, especially focusing on diphenyl-amino substituted 1,2,3-triazines, are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation triazine-based drugs. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Structure-activity relationship (SAR) studies of 5,6-Diphenyl-1,2,4-triazin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 5,6-Diphenyl-1,2,4-triazin-3-amine derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide synthesizes findings from multiple studies to provide a comparative overview of their biological activities, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and interference with key cell signaling pathways.

Structure-Activity Relationship Summary

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the triazine ring and the pendant phenyl groups.

  • Substitution at the 3-position of the triazine ring: Modifications at this position are crucial for activity. The introduction of a thioether linkage followed by various substituted moieties often leads to enhanced cytotoxicity. For instance, the incorporation of a 1,2,3-triazole ring linked via a methylthio group has been shown to produce potent compounds.

  • Substitution on the pendant phenyl rings: The electronic properties of substituents on the 5- and 6-phenyl rings can modulate activity. Electron-withdrawing groups, such as nitro or halogen atoms, can influence the molecule's interaction with biological targets.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative this compound derivatives against various cancer cell lines.

Compound IDR Group at 3-positionMGC-803 (Gastric Cancer)EC-109 (Esophageal Cancer)PC-3 (Prostate Cancer)HCT-116 (Colon Cancer)HepG-2 (Liver Cancer)
1 -SH>50>50>50NDND
2a -S-CH2-C(O)CH328.5435.1241.22NDND
2b -S-CH2-C≡CH15.7821.9825.43NDND
3 (11E) -S-CH2-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)8.12[1]10.34[1]12.56[1]NDND
4 -NH-(5-nitrothiazol-2-yl)NDNDNDModerate ActivityModerate Activity
5-FU (Control) -15.67[1]18.98[1]20.31[1]NDND

ND: Not Determined

Enzyme Inhibitory Activity

Certain derivatives have been investigated as inhibitors of specific enzymes, highlighting their potential for targeted therapy.

α-Glucosidase Inhibition

A notable derivative, 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide with a strong electron-withdrawing nitro group on the arylacetamide moiety, exhibited potent α-glucosidase inhibitory activity with an IC50 value of 12.46 ± 0.13 µM[1].

Cyclooxygenase (COX) Inhibition

Some 5,6-diaryl-1,2,4-triazine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications.

Antimicrobial Activity

The 5,6-diphenyl-1,2,4-triazine scaffold has also served as a basis for the development of antimicrobial agents.

Antifungal Activity

Several 3-substituted-5,6-diphenyl-1,2,4-triazines have been synthesized and screened for their antifungal properties. One derivative, where the R group at the 3-position is a 5-nitrothiazol-2-ylamino moiety, showed good activity against Candida utilis and exhibited 46% inhibition at 500 µg/mL against Aspergillus fumigatus[2].

Experimental Protocols

General Synthesis of 3-Thio-Substituted 5,6-Diphenyl-1,2,4-triazine Derivatives

A common synthetic route involves the condensation of benzil with thiosemicarbazide to form 5,6-diphenyl-1,2,4-triazine-3-thiol. Subsequent reaction with various electrophiles, such as alkyl or aryl halides, in the presence of a base like triethylamine, yields the desired 3-thio-substituted derivatives[1].

cluster_synthesis General Synthetic Pathway Benzil Benzil Triazine_Thiol 5,6-Diphenyl-1,2,4-triazine-3-thiol Benzil->Triazine_Thiol Acetic Acid, 120°C Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Triazine_Thiol Final_Product 3-Thio-Substituted Derivative Triazine_Thiol->Final_Product Triethylamine Electrophile R-X (Alkyl/Aryl Halide) Electrophile->Final_Product

Caption: Synthetic scheme for 3-thio-substituted derivatives.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway

Several derivatives have been shown to induce apoptosis in cancer cells. This process is characterized by morphological changes, a decrease in mitochondrial membrane potential, and the regulation of apoptosis-related proteins.

cluster_pathway Apoptosis Induction Pathway Triazine_Derivative 5,6-Diphenyl-1,2,4-triazine Derivative Mitochondria Mitochondrial Dysfunction Triazine_Derivative->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified apoptosis induction pathway.

References

A Comparative Analysis of 1,2,4-Triazines and 1,3,5-Triazines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of nitrogen-containing heterocycles, the triazine isomers, specifically 1,2,4-triazine and 1,3,5-triazine, have emerged as "privileged structures" due to their versatile biological activities and synthetic accessibility.[1] This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers

The arrangement of nitrogen atoms within the triazine ring dictates its electronic distribution, which in turn governs its physicochemical and pharmacokinetic properties. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[1] These fundamental differences are reflected in the properties of drugs derived from these scaffolds, as illustrated by the comparison of the FDA-approved drugs Lamotrigine (a 1,2,4-triazine derivative) and Altretamine (a 1,3,5-triazine derivative).

PropertyLamotrigine (1,2,4-Triazine)Altretamine (1,3,5-Triazine)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
pKa 5.7Not Reported
LogP 1.42.7
Water Solubility 0.17 mg/mL at 25°C (very slightly soluble)Insoluble
Bioavailability ~98%Variable (oral)

Table 1: Comparative Physicochemical and Pharmacokinetic Data of Lamotrigine and Altretamine. [1]

Synthesis Strategies: Building the Core

The synthetic routes to 1,2,4-triazine and 1,3,5-triazine derivatives are distinct, offering different opportunities for diversification.

1,2,4-Triazines are commonly synthesized via the condensation of 1,2-dicarbonyl compounds with amidrazones or by the reaction of α-haloketones with acylhydrazines. This approach allows for the introduction of diverse substituents at various positions of the triazine ring.

1,3,5-Triazines , on the other hand, are frequently prepared from cyanuric chloride, a readily available and inexpensive starting material. The three chlorine atoms can be sequentially substituted by various nucleophiles, enabling the construction of a wide range of mono-, di-, and trisubstituted derivatives.

Biological Activities and Therapeutic Applications

Both 1,2,4-triazine and 1,3,5-triazine scaffolds are found in a plethora of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.

1,2,4-Triazine Derivatives have exhibited a wide range of pharmacological activities, including:

  • Anticancer: Derivatives have shown efficacy against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways.[2]

  • Antiviral: Some 1,2,4-triazine nucleoside analogs have demonstrated potent antiviral activity.

  • Antimicrobial: This class of compounds has shown promise as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Activity: Lamotrigine is a prominent example, used as an anticonvulsant and mood stabilizer.[1]

1,3,5-Triazine Derivatives are also renowned for their diverse biological activities, including:

  • Anticancer: Altretamine is an established anticancer drug, and numerous other derivatives have been investigated for their cytotoxic effects.

  • Antiviral: Certain 1,3,5-triazine derivatives have been explored for their antiviral properties.

  • Herbicidal: The 1,3,5-triazine core is a well-known scaffold in the agrochemical industry.

  • Kinase Inhibition: Many 1,3,5-triazine derivatives have been developed as potent inhibitors of various kinases involved in cancer and other diseases.

Biological Activity1,2,4-Triazine Derivatives (IC₅₀)1,3,5-Triazine Derivatives (IC₅₀)
Anticancer (Colon Cancer) DLD-1 & HT-29 cells (apoptosis induction)[2]HCT-116 cells (IC₅₀ = 0.50 ± 0.080 μM for compound 4f)[2]
Kinase Inhibition Pyruvate Dehydrogenase Kinase (PDK) inhibitorsEGFR/PI3K/AKT/mTOR signaling cascade inhibitors (EGFR IC₅₀ = 61 nM for compound 4f)[2]

Table 2: Comparative Biological Activity Data of Representative Triazine Derivatives.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazine-based drugs are a direct result of their interactions with specific biological pathways.

1,2,4-Triazine Derivatives:

Lamotrigine's Mechanism of Action: Lamotrigine is believed to exert its anticonvulsant and mood-stabilizing effects primarily by inhibiting voltage-gated sodium channels. This action stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.

Lamotrigine_Mechanism Lamotrigine Lamotrigine (1,2,4-Triazine) VGSC Voltage-Gated Sodium Channel Lamotrigine->VGSC Inhibits Neuronal_Membrane Neuronal Membrane Stabilization VGSC->Neuronal_Membrane Leads to Glutamate_Release Reduced Glutamate Release Neuronal_Membrane->Glutamate_Release Therapeutic_Effect Anticonvulsant & Mood Stabilizing Effects Glutamate_Release->Therapeutic_Effect

Caption: Mechanism of action of Lamotrigine.

Wnt/β-catenin Pathway Inhibition: Some 1,2,4-triazine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt_Pathway_Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Triazine 1,2,4-Triazine Derivative Triazine->Beta_Catenin Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin pathway.

1,3,5-Triazine Derivatives:

Altretamine's Mechanism of Action: Altretamine is an alkylating agent. It is metabolically activated in the liver to produce reactive intermediates, including formaldehyde, which then damage DNA and other macromolecules in cancer cells, leading to cell death.[3]

Altretamine_Mechanism Altretamine Altretamine (1,3,5-Triazine) Metabolism Hepatic Metabolism Altretamine->Metabolism Intermediates Reactive Intermediates (e.g., Formaldehyde) Metabolism->Intermediates DNA DNA Intermediates->DNA Alkylation Damage DNA Damage & Cross-linking DNA->Damage Apoptosis Apoptosis Damage->Apoptosis PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibits

References

A Comparative Guide to the Anti-inflammatory Effects of 5,6-diphenyl-1,2,4-triazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives. The information presented herein is collated from recent preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative data on their biological activity, details key experimental methodologies, and visualizes their mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives has been primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. Several studies have synthesized and evaluated a range of these derivatives, comparing their activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. The following tables summarize the in vitro inhibitory activities of selected derivatives against COX-1 and COX-2.

CompoundTargetIC50 (µM)Reference DrugIC50 (µM)
4d (a 1,3,4-oxadiazole-bearing derivative)COX-23.07IndomethacinNot Specified
4k (2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide)COX-23.06Celecoxib0.05
IVd (an oxazolone derivative)COX-20.011Celecoxib0.05
IVg (an oxazolone derivative)COX-20.014Celecoxib0.05
IIIc (an oxazolone derivative)COX-20.024Celecoxib0.05
IIIe (an oxazolone derivative)COX-20.019Celecoxib0.05
6k (a 5,6-diphenyl-1,2,4-triazine-3-thiol derivative)COX-20.33 ± 0.02Celecoxib1.81 ± 0.13
6k (a 5,6-diphenyl-1,2,4-triazine-3-thiol derivative)5-LOX4.90 ± 0.22Zileuton15.04 ± 0.18

Table 1: In vitro COX-2 and 5-LOX inhibitory activity of selected 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives.[1][2][3][4]

Some derivatives have also been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases.

CompoundTargetIC50 (nM)
L38 NLRP3 Inflammasome38.6

Table 2: Inhibitory activity of a triazinone derivative against the NLRP3 inflammasome.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory effects of these triazinone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a set time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme immunoassay (EIA).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from a dose-response curve.[1][2][6]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animals.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Anti-inflammatory Activity: The percentage of inhibition of edema is calculated for each group relative to the control group.[1][4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives are mediated through the modulation of specific signaling pathways.

COX-2 Inhibition Pathway

The primary mechanism for many of these derivatives is the inhibition of the COX-2 enzyme. This enzyme is induced by pro-inflammatory stimuli and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating the inflammatory response.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates Triazinone Derivatives Triazinone Derivatives Triazinone Derivatives->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives.

NLRP3 Inflammasome Inhibition Pathway

Certain triazinone derivatives have been shown to directly inhibit the NLRP3 inflammasome.[5] This multi-protein complex plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders.

NLRP3_Inhibition_Pathway Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Pathogen/Danger Signals->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation Active IL-1β / IL-18 Active IL-1β / IL-18 Caspase-1 Activation->Active IL-1β / IL-18 cleaves Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Inflammation Inflammation Active IL-1β / IL-18->Inflammation Triazinone Derivatives Triazinone Derivatives Triazinone Derivatives->NLRP3 Inflammasome Assembly inhibits Dual_Inhibition_Workflow cluster_pathways Arachidonic Acid Metabolism Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dual Inhibitor Triazinone Dual Inhibitor Triazinone Dual Inhibitor Triazinone->COX-2 inhibits Dual Inhibitor Triazinone->5-LOX inhibits

References

Unveiling the Anticancer Potential: A Comparative Analysis of Novel Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Efficacy of Novel Triazine Derivatives

Recent research has highlighted the significant anticancer potential of newly synthesized 1,3,5-triazine compounds. The inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined across various cancer cell lines. Below is a summary of the IC50 values for some of the most promising compounds from recent studies.

Compound IDCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[3]
4k MDA-MB-231 (Breast)8.18[3]
Imatinib (Control)MDA-MB-231 (Breast)35.50[3]
5i Capan-1 (Pancreatic)2.4[4]
7b Capan-1 (Pancreatic)1.9[4]
5i HCT-116 (Colorectal)2.2[4]
13c MCF-7 (Breast)8.04[5]
13c A549 (Lung)12.24[5]
3j A549 (Lung)2.32[6]
3h MCF-7 (Breast)2.66[6]
3i MCF-7 (Breast)3.78[6]
4f HCT-116 (Colorectal)0.50[7]
4f MCF-7 (Breast)4.53[7]
4f HepG2 (Liver)3.01[7]
5c MCF-7 (Breast)2.29[7]
5d HCT-116 (Colorectal)3.66[7]
5d HepG2 (Liver)5.42[7]
11 SW620 (Colorectal)5.85
5-Fluorouracil (Control)SW620 (Colorectal)21.74
2c MCF7 (Breast)4.14[8]
2c C26 (Colon)7.87[8]
3c MCF7 (Breast)4.98[8]
3c C26 (Colon)3.05[8]
4c MCF7 (Breast)6.85[8]
4c C26 (Colon)1.71[8]
Paclitaxel (Control)C26 (Colon)2.30[8]

Spotlight on Kinase Inhibition

Several novel triazine derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR, PI3K, B-Raf, and VEGFR-2.[9][10] For instance, compound 3i demonstrated potent inhibition of EGFR with an IC50 of 34.1 nM, surpassing the activity of the established inhibitor Erlotinib (IC50 = 67.3 nM).[6] Similarly, compound 4f exhibited strong EGFR inhibitory activity with an IC50 value of 61 nM, comparable to Tamoxifen (IC50 = 69 nM).[7] In a B-Raf kinase assay, compound 4b showed inhibitory activity comparable to the standard drug Sorafenib.[9]

Experimental Protocols

The determination of the anticancer activity of these novel triazine compounds predominantly relies on the MTT assay, a colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazine compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism of Action

To understand the broader context of how these triazine compounds exert their effects, it is helpful to visualize the signaling pathways they target. The diagram below illustrates a simplified representation of the EGFR and PI3K/AKT/mTOR signaling cascades, which are frequently dysregulated in cancer and are common targets for triazine derivatives.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K B_Raf B-Raf EGFR->B_Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK B_Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Triazine_EGFR Novel Triazine Compounds Triazine_EGFR->EGFR Inhibition Triazine_PI3K Novel Triazine Compounds Triazine_PI3K->PI3K Inhibition Triazine_BRaf Novel Triazine Compounds Triazine_BRaf->B_Raf Inhibition

Caption: Targeted Cancer Signaling Pathways.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of novel compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Novel Triazine Compounds Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, PI3K) IC50->Kinase_Assay Docking Molecular Docking Studies Kinase_Assay->Docking

Caption: Anticancer Drug Discovery Workflow.

References

In Silico Molecular Docking Studies of 5,6-Diphenyl-1,2,4-triazin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-diphenyl-1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] In silico molecular docking studies have been instrumental in elucidating the binding modes of these analogs to various therapeutic targets, thereby guiding the design of more potent and selective inhibitors. This guide provides a comparative analysis of the molecular docking performance of 5,6-diphenyl-1,2,4-triazin-3-amine analogs against several key biological targets, supported by experimental data and detailed methodologies.

I. Performance Against Kinase Targets

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several studies have explored 5,6-diphenyl-1,2,4-triazine analogs as kinase inhibitors.

A new series of 1,3,5-triazine and 2-phenylquinazoline derivatives were designed and synthesized to be evaluated for their anticancer activity.[3] Some of these compounds showed notable inhibitory activity against PI3K-α, B-Raf, and VEGFR-2 kinase enzymes.[3] For instance, in a B-Raf (V600E) kinase assay, compound 4b demonstrated the highest inhibitory activity, comparable to the standard drug sorafenib.[3] In the VEGFR-2 kinase assay, compound 4c exhibited the best inhibitory activity compared to sorafenib.[3]

Another study identified a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which demonstrated activity in human tumor cell lines and animal models of tumor growth.[6] Furthermore, a library of 3-amino-1,2,4-triazine derivatives has been developed as selective PDK1 inhibitors with therapeutic potential in pancreatic cancer.[7][8]

Comparative Docking Data for Kinase Inhibitors
Compound IDTarget KinaseIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
4b B-Raf (V600E)N/ASorafenibN/A
4c VEGFR-2N/ASorafenibN/A
5g PI3K-α1.34 µg/mlLY294002N/A
3 SrcPotentN/AN/A

Note: N/A indicates that the specific value was not provided in the cited abstract.

Molecular Docking Workflow for Kinase Targets

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Kinase Crystal Structure (e.g., from PDB) ReceptorPrep 3. Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep LigandPrep 2. Prepare 3D Ligand Structures (Energy Minimization) Docking 5. Run Docking Algorithm (e.g., AutoDock, MOE-Dock) LigandPrep->Docking GridGen 4. Define Binding Site (Grid Generation) GridGen->Docking PoseAnalysis 6. Analyze Binding Poses and Scoring Docking->PoseAnalysis Interaction 7. Identify Key Interactions (H-bonds, hydrophobic) PoseAnalysis->Interaction SAR 8. Correlate with SAR Data Interaction->SAR PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream activates Triazine Triazine Analogs Triazine->PI3K inhibits Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_ligands Ligands Enzyme Enzyme Substrate Substrate Inhibitor 5,6-Diphenyl-1,2,4-triazine Analog Inhibitor->Enzyme Binds to active site, blocks substrate

References

A Head-to-Head Comparison of Triazine-Based and Oxadiazole-Based COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, cyclooxygenase (COX) enzymes remain a pivotal target. The development of selective COX-2 inhibitors has been a significant focus for researchers aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Among the numerous heterocyclic scaffolds explored, triazine and oxadiazole cores have emerged as promising frameworks for the design of potent and selective COX inhibitors. This guide provides a detailed head-to-head comparison of triazine-based and oxadiazole-based COX inhibitors, supported by experimental data and methodologies to aid researchers and drug development professionals in this field.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of representative triazine and oxadiazole-based compounds against COX-1 and COX-2 enzymes. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity) and selectivity indices (SI = IC50(COX-1)/IC50(COX-2)), offer a quantitative measure of their potency and selectivity.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Triazine-Based G11 - (50% inhibition at 10 µM)- (78% inhibition at 10 µM)-[1][2][3]
4b >100.06>166[4]
6b >100.08>125[4]
8e 12.50.047265.9[5]
IVd -0.011-[6]
IVg -0.014-[6]
Oxadiazole-Based 13a,b 11.60.1297[7]
16 9.80.7812[7]
8g 8.50.05170[8]
11c (Triazole hybrid) 13.50.04337.5[8]
46a -0.04321.95[9]
46e ---[9]
Reference Drugs Celecoxib 33.10.07472[7]
Celecoxib 14.70.045326.67[8]
Diclofenac Sodium 3.80.844.52[8]

Experimental Protocols

The evaluation of novel COX inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

A common method for assessing COX inhibition is the human whole blood (HWB) assay.[1][2][3] This ex vivo method provides a more physiologically relevant environment compared to purified enzyme assays.

  • Blood Collection: Fresh human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) or the vehicle control for a specified period (e.g., 1 hour) at 37°C.

  • COX-1 Activity Measurement: To measure COX-1 activity, the blood samples are allowed to clot at 37°C for 1 hour. The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is then quantified in the serum using an enzyme-linked immunosorbent assay (ELISA) kit.

  • COX-2 Activity Measurement: To induce COX-2 expression, whole blood aliquots are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C. The test compounds are then added and incubated for a further period. The production of prostaglandin E2 (PGE2), a major product of COX-2, is measured in the plasma by ELISA.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the inhibitor that causes a 50% reduction in TXB2 (for COX-1) or PGE2 (for COX-2) production compared to the vehicle-treated control.

In Vitro Colorimetric COX Inhibitor Screening Assay

This assay provides a rapid and high-throughput method for screening potential COX inhibitors.[8][10]

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer, heme, the COX-1 or COX-2 enzyme, and the test inhibitor at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid (the substrate for COX enzymes).

  • Prostanoid Quantification: The amount of prostaglandin F2α (PGF2α) produced is quantified using a colorimetric method, often involving a competitive enzyme immunoassay.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Molecular Docking Studies

Computational molecular docking is frequently employed to predict and analyze the binding interactions between the inhibitors and the active sites of COX-1 and COX-2.[1][11][12]

  • Protein and Ligand Preparation: The 3D crystal structures of COX-1 and COX-2 are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the inhibitors are built and optimized using molecular modeling software.

  • Docking Simulation: A docking program is used to place the inhibitor molecule into the active site of the enzyme in various orientations and conformations.

  • Binding Affinity and Interaction Analysis: The program calculates a docking score or binding energy for each pose, which estimates the binding affinity. The interactions between the inhibitor and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the basis of its inhibitory activity and selectivity.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

COX_Signaling_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric Gastric Mucosa Protection prostaglandins->gastric platelet Platelet Aggregation thromboxane->platelet vasodilation Vasodilation prostacyclin->vasodilation

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and other eicosanoids by COX-1 and COX-2.

General Experimental Workflow for COX Inhibitor Evaluation

Experimental_Workflow start Design & Synthesis of Triazine/Oxadiazole Derivatives in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay (e.g., HWB, Colorimetric) in_vitro->cox_assay docking Molecular Docking Studies in_vitro->docking in_vivo In Vivo Evaluation (in promising candidates) cox_assay->in_vivo anti_inflammatory Anti-inflammatory Activity (e.g., Carrageenan-induced paw edema) in_vivo->anti_inflammatory analgesic Analgesic Activity (e.g., Acetic acid-induced writhing) in_vivo->analgesic ulcerogenicity Ulcerogenicity Studies in_vivo->ulcerogenicity lead_optimization Lead Optimization ulcerogenicity->lead_optimization

Caption: A generalized workflow for the discovery and evaluation of novel COX inhibitors, from initial design and synthesis to preclinical evaluation.

Concluding Remarks

Both triazine and oxadiazole scaffolds have proven to be versatile frameworks for the development of potent and selective COX-2 inhibitors. The presented data indicates that derivatives from both classes can achieve high potency, with some compounds exhibiting IC50 values in the nanomolar range, comparable or even superior to the reference drug celecoxib.[4][5][6][8]

The selectivity for COX-2 over COX-1 is a critical parameter for reducing gastrointestinal side effects. Several derivatives from both families have demonstrated excellent selectivity indices.[4][5][8] Molecular modeling studies have been instrumental in elucidating the structural basis for this selectivity, often highlighting key interactions within the larger and more accommodating active site of COX-2.[1][11]

Ultimately, the choice between a triazine or oxadiazole core for a drug development program will depend on a multitude of factors beyond just COX inhibition, including pharmacokinetic properties, metabolic stability, and overall safety profile. The information and protocols provided in this guide offer a solid foundation for researchers to objectively compare and advance the development of novel COX inhibitors based on these promising heterocyclic systems.

References

Antifungal Efficacy of 5,6-Diphenyl-1,2,4-triazin-3-amine Derivatives Compared to Standard Clinical Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to conventional antifungal therapies necessitates the exploration of novel chemical scaffolds. Among these, 1,2,4-triazine derivatives have garnered significant interest for their potential as antifungal agents. This guide provides a comparative analysis of the antifungal activity of a 5,6-Diphenyl-1,2,4-triazin-3-amine derivative against established standard drugs, supported by available experimental data and standardized testing protocols.

Executive Summary

Comparative Antifungal Activity

The following table summarizes the available antifungal activity data for the this compound derivative and standard antifungal drugs against relevant fungal pathogens. It is important to note the difference in the metrics of activity, with the triazine derivative's activity presented as percentage inhibition at a specific concentration, whereas the standard drugs are evaluated based on their Minimum Inhibitory Concentration (MIC).

CompoundFungal StrainActivity MetricValue (µg/mL)Reference
3-(5-nitrothiazol-2-yl)amino-5,6-diphenyl-1,2,4-triazineAspergillus fumigatus% Inhibition at 500 µg/mL46%[cite: 2 (paraphrased)]
3-(5-nitrothiazol-2-yl)amino-5,6-diphenyl-1,2,4-triazineCandida utilisQualitative AssessmentGood Activity[cite: 2 (paraphrased)]
Amphotericin BAspergillus fumigatusMIC Range0.12 - 2[1][2]
Amphotericin BAspergillus fumigatusMIC500.125[3]
FluconazoleCandida spp. (general)Susceptible MIC Breakpoint≤ 8[4][5]

Note: A direct comparison is challenging due to the different reporting metrics. A lower MIC value for standard drugs indicates higher potency. The percentage inhibition for the triazine derivative provides a single data point of its bioactivity.

Experimental Protocols

The evaluation of in vitro antifungal activity is crucial for the comparative assessment of novel compounds. The standardized method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

Broth Microdilution Assay for Antifungal Susceptibility (CLSI M27-A3)

This method is a standardized procedure for testing the susceptibility of yeast isolates to antifungal agents.[6][7][8][9][10]

1. Preparation of Antifungal Agent Stock Solutions:

  • Antifungal agents (e.g., this compound derivatives, Fluconazole, Amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640. This creates a gradient of drug concentrations.

3. Inoculum Preparation:

  • The fungal isolate to be tested (e.g., Candida species) is cultured on an appropriate agar medium to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • This suspension is further diluted in the RPMI-1640 medium to achieve the final desired inoculum concentration.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a controlled temperature, typically 35°C, for a specified period (e.g., 24-48 hours).

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better understand the experimental process and the potential mechanism of action for 1,2,4-triazine derivatives, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis A Antifungal Stock Solution C 96-Well Plate with Serial Dilutions A->C Dilution B Fungal Inoculum (0.5 McFarland) D Inoculation of Plates B->D Addition C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

Experimental workflow for the broth microdilution assay.

Some in-silico studies suggest that 1,2,4-triazine derivatives may exert their antifungal effect by inhibiting the enzyme Lanosterol 14-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[11] This is the same target as the widely used azole antifungal drugs.

signaling_pathway Acetyl-CoA Acetyl-CoA Ergosterol_Pathway Ergosterol Biosynthesis Pathway Acetyl-CoA->Ergosterol_Pathway Lanosterol Lanosterol Ergosterol_Pathway->Lanosterol CYP51 Lanosterol 14-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Maintains Integrity Triazine_Derivative 1,2,4-Triazine Derivative Triazine_Derivative->CYP51 Inhibition

Proposed mechanism of action for 1,2,4-triazine derivatives.

Conclusion

The available data indicates that derivatives of this compound possess antifungal properties. However, based on the limited information, their efficacy appears to be moderate and not superior to standard antifungal drugs like Amphotericin B and Fluconazole. The exploration of the 1,2,4-triazine scaffold remains a promising avenue for the development of new antifungal agents. Future research should focus on synthesizing and screening a wider range of derivatives to establish robust structure-activity relationships and identify compounds with enhanced potency and a favorable safety profile. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these novel candidates.

References

A Comparative Guide to DFT and TD-DFT Calculations of 1,2,4-Triazine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, is a versatile scaffold utilized in a wide array of applications, from advanced organic electronics to medicinal chemistry.[1] The inherent electron-deficient nature of the triazine ring makes it an excellent component for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as an acceptor unit in dyes for Dye-Sensitized Solar Cells (DSSCs).[2][3] In the realm of drug discovery, 1,2,4-triazine derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1]

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for the in-silico design and characterization of these materials. These computational methods provide deep insights into the electronic structure, optical properties, and reactivity of 1,2,4-triazine derivatives, guiding the synthesis of novel compounds with tailored functionalities. This guide offers a comparative overview of DFT and TD-DFT calculations for 1,2,4-triazine-based materials across different applications, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from DFT and TD-DFT studies on 1,2,4-triazine-based materials for various applications.

Table 1: Comparison of DFT/TD-DFT Calculated Properties for 1,2,4-Triazine Derivatives in Dye-Sensitized Solar Cells (DSSCs)

CompoundHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Max. Absorption Wavelength (λmax) (nm)Oscillator Strength (f)Application
DTT-5.89-2.013.883370.21DSSC
BDTTB-5.92-2.153.773450.45DSSC
BDTTMB-5.81-2.183.633520.48DSSC
BDTTMP-5.79-2.233.563580.47DSSC

Data sourced from Sakr et al. (2022).[3]

Table 2: Comparison of DFT Calculated Properties for a 1,2,4-Triazine Ligand in an OLED Application

CompoundHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Application
PMPT Ligand-5.98-1.954.03OLED (Ligand for Pb(II) complex)

Data for the PMPT ligand (3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine) is inferred from studies on its metal complexes for OLEDs.

Table 3: Comparison of DFT Calculated Properties for 1,2,4-Triazine Derivatives in a Medicinal Chemistry Context

CompoundHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Dipole Moment (Debye)Application
Triazine Derivative 1-6.547-3.1373.415.23Anticancer Agent
Triazine Derivative 6-6.497-3.2473.256.87Anticancer Agent

Data represents a selection of 1,2,4-triazine sulfonamide derivatives studied for their anticancer properties.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are the typical experimental protocols employed in the DFT and TD-DFT calculations of 1,2,4-triazine-based materials.

For Dye-Sensitized Solar Cells (DSSCs):

A study by Sakr et al. (2022) on 1,2,4-triazine derivatives for DSSCs utilized the following protocol[3]:

  • Software: Gaussian 09 program.

  • Geometry Optimization: DFT with the B3LYP functional and the 6-31G(d,p) basis set.

  • Electronic Properties (HOMO, LUMO, Band Gap): Calculated at the B3LYP/6-31G(d,p) level of theory.

  • Optical Properties (Absorption Spectra): TD-DFT calculations were performed using the CAM-B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.

For Organic Light-Emitting Diodes (OLEDs):

While a comprehensive study on a purely organic 1,2,4-triazine for OLEDs with detailed computational data was not found, a representative protocol for similar organic electronic materials is as follows:

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Geometry Optimization: DFT employing a functional suitable for long-range corrected interactions, such as CAM-B3LYP or ωB97X-D, with a basis set like 6-31G(d,p) or larger.

  • Electronic Properties: HOMO, LUMO, and band gap energies are calculated from the optimized geometries.

  • Excited State Properties: TD-DFT is used to calculate vertical excitation energies, oscillator strengths, and to simulate absorption and emission spectra. For OLED applications, calculating the energies of the lowest singlet (S1) and triplet (T1) excited states is crucial for understanding the electroluminescent properties.

For Medicinal Chemistry Applications:

In the context of drug design, DFT calculations are often coupled with molecular docking studies. A typical computational protocol would involve:

  • Software: Gaussian for DFT calculations and AutoDock or similar for molecular docking.

  • Ligand Preparation: The 3D structures of the 1,2,4-triazine derivatives are optimized using DFT, often with the B3LYP functional and a 6-31G(d) basis set.

  • Electronic Properties: HOMO, LUMO, electrostatic potential, and dipole moment are calculated to understand the molecule's reactivity and potential interaction points.

  • Molecular Docking: The optimized ligands are docked into the active site of a target protein to predict binding modes and estimate binding affinities. The interaction energies between the ligand and the protein are then calculated.[4]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the computational study of 1,2,4-triazine-based materials.

DFT_TDDFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_application Application-Specific Analysis mol_structure Molecular Structure (1,2,4-Triazine Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt electronic_prop Electronic Properties (HOMO, LUMO, Band Gap, ESP) geom_opt->electronic_prop excited_states Excited State Calculations (e.g., CAM-B3LYP/6-311++G(d,p)) geom_opt->excited_states dssc DSSC Parameters (LHE, Voc) electronic_prop->dssc oled OLED Parameters (Triplet Energy, Reorganization Energy) electronic_prop->oled drug_design Drug Design (Molecular Docking, Interaction Energy) electronic_prop->drug_design optical_prop Optical Properties (Absorption/Emission Spectra) excited_states->optical_prop optical_prop->dssc optical_prop->oled

A generalized workflow for DFT and TD-DFT calculations of 1,2,4-triazine-based materials.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_properties Predicted Properties (DFT/TD-DFT) donor_sub Electron Donating Substituents homo_lumo HOMO/LUMO Energy Levels donor_sub->homo_lumo Increases HOMO band_gap Band Gap (Eg) donor_sub->band_gap Decreases absorption Absorption Spectrum (λmax) donor_sub->absorption Red-shift acceptor_sub Electron Withdrawing Substituents acceptor_sub->homo_lumo Decreases LUMO acceptor_sub->band_gap Decreases dipole Dipole Moment acceptor_sub->dipole Increases conjugation Extended π-Conjugation conjugation->band_gap Decreases conjugation->absorption Red-shift

Structure-property relationships in 1,2,4-triazine derivatives as predicted by DFT/TD-DFT.

Conclusion

DFT and TD-DFT calculations are powerful predictive tools in the development of 1,2,4-triazine-based materials. For optoelectronic applications like DSSCs and OLEDs, these methods are crucial for tuning the frontier molecular orbital energies and predicting the optical absorption and emission characteristics. In medicinal chemistry, DFT provides valuable insights into the electronic properties that govern molecular interactions, aiding in the rational design of potent drug candidates. The comparative data and methodologies presented in this guide highlight the versatility of computational chemistry in advancing the science of 1,2,4-triazine materials across diverse scientific disciplines.

References

Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of 5,6-Diphenyl-1,2,4-triazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 5,6-Diphenyl-1,2,4-triazin-3-amine derivatives, a promising class of compounds with demonstrated therapeutic potential. By examining their interactions across the kinome, we can better predict their efficacy and potential off-target effects, paving the way for the development of more targeted and effective therapies.

The 5,6-disubstituted-1,2,4-triazin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases. Recent studies have highlighted their potential as selective inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cellular metabolism implicated in cancer and other diseases. This guide delves into the selectivity of these compounds, comparing them with other known PDK inhibitors and discussing the broader implications for drug development.

Comparative Selectivity Profiling

To provide a clear and objective comparison, the following tables summarize the inhibitory activity (IC50 values) of selected 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives against the four human PDK isoforms. For context, the activity of Dichloroacetate (DCA), a known pan-PDK inhibitor, is also included.

Compound IDPDK1 IC50 (µM)PDK2 IC50 (µM)PDK3 IC50 (µM)PDK4 IC50 (µM)Reference
Compound 5i 0.01>1.5>1.5>1.5[1][2][3]
Compound 5k 0.04>1.5>1.5>1.5[1][2][3]
Compound 5l 0.1>1.5>1.5>1.5[1][2][3]
Compound 5w 0.05>1.5>1.5>1.5[1][2][3]
Compound 6h 0.02>1.5>1.5>1.5[1][2][3]
Compound 6j 0.03>1.5>1.5>1.5[1][2][3]
Compound 6s 0.08>1.5>1.5>1.5[1][2][3]
Dichloroacetate (DCA) -183-80[4]

Table 1: Inhibitory Activity of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine Derivatives and Dichloroacetate against PDK Isoforms. This table clearly demonstrates the high potency and selectivity of the triazine derivatives for PDK1 over other isoforms, in stark contrast to the broader activity of DCA.

While a comprehensive kinome-wide screen for the 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives is not publicly available, the selectivity of a pan-PDK inhibitor, VER-246608, has been assessed against a panel of 96 kinases. This provides a useful benchmark for understanding the potential for off-target effects within this class of inhibitors.

Kinase FamilyNumber of Kinases Inhibited >50% at 1 µM
AGC2
CAMK1
CK10
CMGC2
STE1
TK1
TKL1
Total 8

Table 2: Selectivity Profile of the Pan-PDK Inhibitor VER-246608. Data from a scanEDGE screen of 96 kinases shows that even a potent pan-PDK inhibitor can exhibit off-target activity against a small percentage of the kinome.[5][6]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments relevant to the data presented.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (a specific peptide), ATP, and the test compound at various concentrations in a suitable buffer.

  • Kinase Reaction: The reaction is initiated by adding the kinase to the mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: After the incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Kinome Scanning (e.g., KINOMEscan™)

This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the ATP-binding site of a panel of kinases.

  • Assay Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates a stronger interaction between the test compound and the kinase.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of these findings, the following diagrams are provided.

G Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_0 Compound Synthesis cluster_1 Primary Target Screening cluster_2 Broad Selectivity Profiling cluster_3 Data Analysis and Comparison start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis pdk_assay PDK Isoform Inhibition Assays (IC50 Determination) synthesis->pdk_assay kinome_scan Kinome-wide Scanning (e.g., KINOMEscan) pdk_assay->kinome_scan data_analysis Data Compilation and Comparative Analysis kinome_scan->data_analysis comparison Comparison with Alternative Inhibitors data_analysis->comparison

Workflow for kinase inhibitor cross-reactivity profiling.

G Simplified PDK Signaling Pathway Pyruvate Pyruvate PDH_active PDH (active) Pyruvate->PDH_active converts PDH_inactive PDH (inactive) AcetylCoA AcetylCoA PDH_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK PDK1 PDK->PDH_active phosphorylates Triazine_Inhibitor This compound Derivative Triazine_Inhibitor->PDK inhibits

Simplified PDK signaling pathway and point of inhibition.

Conclusion

The 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives investigated demonstrate remarkable potency and selectivity for PDK1 over other PDK isoforms. This high degree of selectivity suggests a favorable therapeutic window with potentially fewer off-target effects compared to non-selective inhibitors like DCA. However, the lack of comprehensive kinome-wide screening data for these specific compounds warrants further investigation to fully elucidate their cross-reactivity profiles. The data available for the pan-PDK inhibitor VER-246608 indicates that even with broad activity against the target family, off-target interactions are limited, a promising sign for the development of kinase inhibitors with this scaffold. Future studies employing broad kinase panels will be crucial in confirming the overall selectivity of these promising 5,6-disubstituted-1,2,4-triazin-3-amine derivatives and solidifying their potential as targeted therapeutic agents.

References

Comparative spectroscopic investigation of substituted 1,2,4-triazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Investigation of Substituted 1,2,4-Triazines

This guide provides a comparative analysis of substituted 1,2,4-triazine derivatives using various spectroscopic techniques. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and structural elucidation of this important class of heterocyclic compounds.

Introduction to 1,2,4-Triazines

1,2,4-Triazines are six-membered heterocyclic compounds containing three nitrogen atoms at the 1, 2, and 4 positions.[1][2] This core structure is a key pharmacophore in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-HIV, anticancer, and anti-inflammatory activities.[2] The substituent groups on the triazine ring significantly influence its physicochemical and biological properties. Spectroscopic methods are indispensable tools for the structural characterization of newly synthesized 1,2,4-triazine derivatives.[1][3][4]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted 1,2,4-triazines, compiled from various research findings.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds. Electron Ionization (EI) is a common technique used for the analysis of 1,2,4-triazine derivatives.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for Selected 1,2,4-Triazine Derivatives

Compound/SubstituentsMolecular FormulaMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragments [m/z]Reference
1,2,4-TriazineC₃H₃N₃815328, 27, 26[5]
2-phenyl-4-benzylidene-5H-oxazol-5-one derived 1,2,4-triazineC₁₇H₁₄N₄OS322--
Fused triazine derivative from aboveC₂₆H₂₀N₄OS436--
5,6-diphenyl-1,2,4-triazin-3(2H)-oneC₁₅H₁₁N₃O249--[1]
5,6-diphenyl-1,2,4-triazine-3(2H)-thioneC₁₅H₁₁N₃S265--[1]
3-Phenyl-5,6-dimethyl-1,2,4-triazineC₁₁H₁₁N₃185--[6]
6-Anisyl-3,5-diphenyl-1,2,4-triazineC₂₂H₁₇N₃O339--[6]
6-(p-Chlorophenyl)-5-phenyl-1,2,4-triazineC₁₅H₁₀ClN₃267--[6]

Note: The fragmentation of 1,2,4-triazoles, a related class of compounds, often involves the loss of HCN or N₂. Similar patterns can be anticipated for 1,2,4-triazines, influenced by the nature and position of substituents.[7]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Substituted 1,2,4-Triazines

Functional GroupApproximate Wavenumber (cm⁻¹)Description
N-H Stretch3400 - 3300Present in amino or non-substituted ring nitrogen
C-H Aromatic Stretch3100 - 3000Characteristic of aromatic rings
C=O Stretch (amide)1700 - 1650Found in triazin-ones
C=N Stretch1650 - 1550Ring stretching vibrations
C=C Aromatic Stretch1600 - 1450Ring stretching vibrations
C=S Stretch1550 - 1450Found in triazin-thiones

Specific examples from literature:

  • For 5,6-diphenyl-1,2,4-triazin- derivatives, characteristic peaks were observed for NH (3389 cm⁻¹), C=O (1610 cm⁻¹), and C=S (1516 cm⁻¹).[1]

  • A high-resolution gas-phase IR spectrum of 1,2,4-triazine vapor has been analyzed in detail, providing precise band assignments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules, including the substitution patterns on the 1,2,4-triazine ring.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazine Derivatives

Compound/SubstituentsSolventTriazine Ring ProtonsAromatic ProtonsOther ProtonsReference
5,6-Dimethyl-1,2,4-triazineCDCl₃9.75 (s, 1H)-2.37 (s, 3H), 2.41 (s, 3H)[6]
3-Phenyl-5,6-dimethyl-1,2,4-triazineCDCl₃-7.76-7.81 (m, 5H)2.34-2.39 (m, 6H)[6]
6-Anisyl-3,5-diphenyl-1,2,4-triazineCDCl₃-7.31-8.25 (m, 14H)3.84 (s, 3H)[6]
5,6-diphenyl-1,2,4-triazin-3(2H)-oneDMSO-d₆-6.35-7.79 (m, 10H)10.88 (s, 1H, NH)[1]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazine Derivatives

Compound/SubstituentsSolventTriazine Ring CarbonsAromatic CarbonsOther CarbonsReference
5,6-Dimethyl-1,2,4-triazineCDCl₃156.9, 159.9, 160.2-19.9, 21.3[6]
3-Phenyl-5,6-dimethyl-1,2,4-triazineCDCl₃158.0, 159.4, 162.1126.1, 128.0, 128.8, 129.4, 130.120.3, 21.1[6]
6-Anisyl-3,5-diphenyl-1,2,4-triazineCDCl₃155.1, 156.4, 160.3125.7-135.750.5[6]
5,6-diphenyl-1,2,4-triazin-3(2H)-oneDMSO-d₆166.88 (C=N), 153.88 (C=O)114.19-150.62-[1]
UV-Visible Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the substituents and the solvent polarity.

Table 5: UV-Vis Absorption Data for Azo Dye-Based 1,2,4-Triazine Derivatives [3]

SolventDye 1c (λmax, nm)Dye 2c (λmax, nm)Dye 3c (λmax, nm)Dye 4c (λmax, nm)Dye 5c (λmax, nm)
DMSO450440442445448
Acetonitrile445435438440442
DCM440430432435438
Chloroform435425428430432
Ethyl Acetate430420422425428

A bathochromic (red) shift is generally observed in more polar solvents.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results.

General Instrumentation
  • Mass Spectrometry: An Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer with an API-ES (Electrospray Ionization) or EI source can be used.[7]

  • Infrared Spectroscopy: FT-IR spectra can be recorded on a FT-IR 8400-Shimadzu spectrometer using KBr pellets.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a Bruker DRX-250 Avance spectrometer or similar, using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with TMS as an internal standard.[9][10]

  • UV-Visible Spectroscopy: A double-beam spectrophotometer, such as a Jusco V-570, with 1-cm quartz cells is suitable for recording UV-Vis spectra.[11]

Sample Preparation
  • Mass Spectrometry: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by HPLC.

  • Infrared Spectroscopy: Solid samples are finely ground with KBr and pressed into a thin pellet.

  • NMR Spectroscopy: Samples are dissolved in an appropriate deuterated solvent to a concentration of approximately 5-10 mg/mL.

  • UV-Visible Spectroscopy: Stock solutions of the compounds are prepared in a high-purity solvent and then diluted to the desired concentration for analysis.

Visualization of Methodologies

The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted 1,2,4-triazines and the logical relationship between the different spectroscopic techniques for structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Substituted 1,2,4-Triazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Generalized experimental workflow for the spectroscopic analysis of substituted 1,2,4-triazines.

logical_relationship cluster_info Information from Spectroscopic Methods cluster_elucidation Structural Elucidation ms_info Molecular Weight & Fragmentation Pattern (Mass Spectrometry) proposed_structure Proposed Structure ms_info->proposed_structure ir_info Functional Groups (IR Spectroscopy) ir_info->proposed_structure nmr_info Connectivity & Chemical Environment (¹H, ¹³C NMR) nmr_info->proposed_structure uv_vis_info Electronic Transitions & Conjugation (UV-Vis) uv_vis_info->proposed_structure confirmed_structure Confirmed Structure proposed_structure->confirmed_structure Combined Analysis

Caption: Logical relationship of spectroscopic methods in the structural elucidation of 1,2,4-triazines.

References

Safety Operating Guide

Navigating the Disposal of 5,6-Diphenyl-1,2,4-triazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be fully aware of potential hazards and to utilize appropriate personal protective equipment (PPE). Based on data from analogous triazine compounds, 5,6-Diphenyl-1,2,4-triazin-3-amine should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Skin Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, an approved respirator should be used.[2]

General Handling Guidelines:

  • Avoid all contact with skin, eyes, and clothing.[1][2]

  • Do not breathe in dust or vapors.[2]

  • All handling should be conducted in a well-ventilated area or under a chemical fume hood.[2]

  • Thoroughly wash hands after handling the substance.[2]

  • Keep the container tightly sealed when not in use.[1][2]

Quantitative Hazard and Disposal Summary

The following table summarizes the hazard classifications extrapolated from the safety data sheets of structurally related triazine compounds. This information should be used as a conservative guide for the handling and disposal of this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[3]Ingestion[3]
Acute Inhalation Toxicity Harmful if inhaled.[3]Inhalation[3]
Skin Irritation May cause skin irritation.Skin Contact
Eye Irritation May cause serious eye irritation.Eye Contact
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3]Environmental Release[3]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through an approved waste disposal plant.[3][4] Adherence to local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal.[1][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material and have a secure lid.

  • Collect All Contaminated Materials: This includes the chemical in its solid form, any solutions containing the compound, and any contaminated disposable lab supplies such as weighing papers, pipette tips, and gloves.

  • No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound" and the CAS number "4511-99-3".

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous) as guided by your institution's EHS protocols.

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[4]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin or tray to mitigate the impact of any potential leaks.

Step 4: Final Disposal

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[4]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal vendor.

Environmental Precautions:

  • This chemical should not be allowed to enter drains, surface water, or the sanitary sewer system.[3][5]

  • Avoid release into the environment.[3][5]

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste: Place in a dedicated, labeled container. ppe->segregate collect Collect Contaminated Materials: - Unused chemical - Contaminated labware segregate->collect label Label Container: - Chemical Name - CAS Number - Hazard Symbols collect->label store Store Securely: - Sealed container - Ventilated area - Secondary containment label->store contact_ehs Contact EHS for Pickup: Arrange for disposal by a licensed contractor. store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Figure 1. A workflow diagram illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling 5,6-Diphenyl-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 5,6-Diphenyl-1,2,4-triazin-3-amine

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS No. 4511-99-3). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Disclaimer: The following safety protocols are based on data for closely related triazine compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the material.

Hazard Identification and Classification

Based on data for analogous compounds like 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4-TRIAZINE, this chemical is expected to be hazardous.[1][2] The primary hazards are summarized below.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation

This data is based on the classification for 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4-TRIAZINE and should be considered indicative.[2]

Operational and Safety Protocols

Adherence to proper personal protective equipment (PPE) and handling procedures is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Protection TypeMinimum RequirementRecommended for Splash/Dust
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2][3][4]Chemical safety goggles or a full-face shield.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.Gloves with a higher protection class (breakthrough time >60 minutes).[7]
Body Protection Standard laboratory coat.Chemical-resistant apron or overalls.[7]
Respiratory Protection Not required under normal use with adequate ventilation.[4]Use a NIOSH-approved particulate respirator if dust is generated or ventilation is poor.[3][7]
Handling and Storage Plan
  • Engineering Controls: Handle this compound in a well-ventilated area.[1][3][8] For procedures that may generate dust, such as weighing, a chemical fume hood is required.[7]

  • Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[7] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[9]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Protect from moisture and direct sunlight.[1]

Spill and Emergency Procedures
  • Minor Spills: For small spills of solid material, remove all ignition sources.[7] Carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[3][7]

  • Major Spills: Evacuate the area and alert emergency responders.[7] Do not attempt to clean up without appropriate respiratory and personal protection.

  • Fire Fighting: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2) to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][10]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][8] If you feel unwell, call a POISON CENTER or doctor.[1][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1][8] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][8] If eye irritation persists, get medical advice.[1]
Ingestion Rinse mouth with water.[1] Immediately call a POISON CENTER or doctor.[8]

Disposal Plan

Proper disposal is essential to prevent environmental harm.

  • Waste Segregation: Collect the chemical and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated and clearly labeled hazardous waste container.[11]

  • Disposal Method: The primary disposal method for this type of chemical waste is incineration by a licensed hazardous waste management facility.[11] Arrange for waste pickup according to your institution's environmental health and safety guidelines.

  • Environmental Precautions: Do not let the product enter drains or surface water.[2][3]

Procedural Diagrams

The following diagrams illustrate the recommended workflows for handling and decision-making.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Weigh Compound in Fume Hood b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Store Waste in SAA f->g h Schedule Waste Pickup g->h

Caption: Standard workflow for handling this compound.

G a Task Assessment b Handling Solid Powder? a->b c Working with Solution? b->c No f Add: - Particulate Respirator - Work in Fume Hood b->f Yes d High-Risk Procedure (e.g., heating, large volume) c->d Yes e Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves c->e No d->e No h Add: - Chemical Apron - Heavy-duty Gloves d->h Yes g Add: - Chemical Goggles - Face Shield (if splash risk) e->g Splash Risk f->c

Caption: Decision-making logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Diphenyl-1,2,4-triazin-3-amine
Reactant of Route 2
5,6-Diphenyl-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.